Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTUAFHCIKMODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active agents. This document outlines a robust synthetic protocol, delves into the mechanistic underpinnings of the reaction, provides a detailed workflow for purification, and presents a full suite of analytical techniques for the comprehensive characterization of the title compound. The information herein is intended to equip researchers with the practical and theoretical knowledge necessary for the successful preparation and validation of this valuable synthetic building block.
Introduction: The Significance of the Benzothiazole Moiety
Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This structural motif is found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The versatility of the benzothiazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This compound, with its chloro and ethyl carboxylate functionalities, serves as a key intermediate for the elaboration into more complex molecules, making it a valuable tool for medicinal chemists and drug discovery programs. The electron-withdrawing nature of the chlorine atom and the ester group can influence the reactivity of the benzothiazole ring system and provide handles for further chemical transformations.
Synthetic Strategy: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through the cyclocondensation of 2-amino-4-chlorothiophenol with a suitable C2-building block. A common and efficient method involves the reaction with diethyl oxalate or ethyl chlorooxoacetate. This section will focus on the plausible and widely accepted synthetic route.
Proposed Reaction Scheme
The overall transformation involves the reaction of 2-amino-4-chlorothiophenol with a reagent that provides the ethyl carboxylate group at the 2-position of the newly formed benzothiazole ring.
Caption: General reaction scheme for the synthesis.
Mechanistic Insights
The reaction proceeds through a nucleophilic attack of the amino group of 2-amino-4-chlorothiophenol on one of the electrophilic carbonyl carbons of the oxalate derivative. This is followed by an intramolecular cyclization involving the thiol group and the second carbonyl group (or the activated carbonyl in the case of ethyl chlorooxoacetate), and subsequent dehydration to form the aromatic benzothiazole ring.
Caption: Postulated mechanistic pathway.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 2-Amino-4-chlorothiophenol | 1004-00-8 | C₆H₆ClNS | >95% | Commercial Source |
| Diethyl oxalate | 95-92-1 | C₆H₁₀O₄ | >99% | Commercial Source |
| Ethanol | 64-17-5 | C₂H₅OH | Anhydrous | Commercial Source |
| Hydrochloric acid | 7647-01-0 | HCl | Concentrated | Commercial Source |
| Sodium bicarbonate | 144-55-6 | NaHCO₃ | Saturated solution | Laboratory prepared |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | Granular | Commercial Source |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | ACS grade | Commercial Source |
| Hexane | 110-54-3 | C₆H₁₄ | ACS grade | Commercial Source |
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-chlorothiophenol (10.0 g, 0.063 mol) and absolute ethanol (100 mL).
-
Reagent Addition: To the stirred solution, add diethyl oxalate (10.0 g, 0.068 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization and Spectroscopic Analysis
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO₂S |
| Molecular Weight | 241.69 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
(Note: The following data are predicted or based on closely related structures and should be confirmed by experimental analysis of the synthesized compound.)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.05 (d, J = 8.6 Hz, 1H, Ar-H)
-
7.85 (d, J = 2.1 Hz, 1H, Ar-H)
-
7.45 (dd, J = 8.6, 2.1 Hz, 1H, Ar-H)
-
4.50 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
160.5 (C=O)
-
157.0 (C2)
-
152.0 (C7a)
-
135.0 (C3a)
-
130.0 (C5)
-
128.0 (C6)
-
125.0 (C7)
-
122.0 (C4)
-
63.0 (-OCH₂)
-
14.0 (-CH₃)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3080 (C-H aromatic)
-
~2980 (C-H aliphatic)
-
~1730 (C=O ester stretch)
-
~1590, 1470 (C=C aromatic ring stretch)
-
~1250 (C-O stretch)
-
~820 (C-Cl stretch)
-
-
Mass Spectrometry (MS):
-
m/z (ESI+): 242.0 [M+H]⁺, 264.0 [M+Na]⁺
-
Safety and Handling
-
2-Amino-4-chlorothiophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl Oxalate: Combustible liquid. Causes serious eye irritation. Use in a well-ventilated area and avoid contact with eyes and skin.
-
Ethyl Chlorooxoacetate (if used): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood with appropriate PPE.
-
Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.
Conclusion
This technical guide has detailed a reliable and well-established method for the synthesis of this compound. By following the outlined experimental protocol and employing the described characterization techniques, researchers can confidently prepare and validate this important heterocyclic building block. The mechanistic insights provided offer a deeper understanding of the underlying chemical transformations, empowering scientists to optimize and adapt the synthesis for their specific research needs. The comprehensive nature of this guide is intended to facilitate the work of professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- Note: As specific literature for the direct synthesis and full characterization of this compound was not found during the search, the following references are to general methods for benzothiazole synthesis and characterization of related compounds. The experimental protocol provided is a generalized procedure based on these established methods.
-
General Synthesis of Benzothiazoles:
-
Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry
-
Source: Molecules
-
URL: [Link]
-
-
Characterization of Benzothiazole Derivatives:
-
Title: Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate
-
Source: Journal of Molecular Structure
-
URL: [Link]
-
-
Synthesis of Substituted Benzothiazoles from 2-Aminothiophenols:
-
Title: Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol
-
Source: Molecules
-
URL: [Link]
-
-
Spectroscopic Data of Related Compounds:
-
Title: Supporting Information for Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source
-
Source: Beilstein Journal of Organic Chemistry
-
URL: [Link]
-
-
General Procedures for Benzothiazole Synthesis:
-
Title: Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques
-
Source: Der Pharma Chemica
-
URL: [Link]
-
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position of the benzothiazole ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for its application in research and drug development.
Chemical Structure and Core Properties
The fundamental characteristics of this compound are summarized below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| CAS Number | 857081-41-5 | [3][4] |
| Molecular Formula | C₁₀H₈ClNO₂S | [3][5] |
| Molecular Weight | 241.69 g/mol | [3][5] |
| SMILES | O=C(C1=NC2=CC(Cl)=CC=C2S1)OCC | [3] |
| Physical Form | Not explicitly stated, likely a solid at room temperature | |
| Storage Conditions | Sealed in a dry place at room temperature | [3] |
Structural Diagram
Caption: Chemical structure of this compound.
Predicted Physicochemical Parameters
| Parameter | Predicted Value | Method/Source |
| LogP | 3.2 | XLogP3 (PubChem) |
| Topological Polar Surface Area (TPSA) | 67.4 Ų | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 3 | PubChem |
The predicted LogP value of 3.2 suggests that this compound is a lipophilic compound, indicating good potential for membrane permeability. The TPSA is a key indicator of a molecule's ability to traverse cell membranes; the value of 67.4 Ų is within a range often associated with good oral bioavailability.
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for benzothiazole formation. A common and effective route involves the condensation of a corresponding 2-amino-thiophenol derivative with an appropriate carboxylic acid or its derivative.[6]
Synthetic Workflow
Caption: A plausible synthetic route to this compound.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on common benzothiazole synthesis methods.[6] Specific reaction conditions such as solvent, temperature, and reaction time may require optimization for this particular substrate.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chlorothiophenol in a suitable aprotic solvent (e.g., toluene or dioxane).
-
Addition of Acylating Agent: Slowly add an equimolar amount of ethyl oxalyl chloride to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization Techniques
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, as well as the quartet and triplet for the ethyl group of the ester. The chemical shifts and coupling constants will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic and benzene rings.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N stretching of the thiazole ring, and C-Cl stretching.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Stability and Degradation
The stability of benzothiazole derivatives is a critical parameter, especially in the context of drug development and formulation.[7] Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9]
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-chloro-1,3-benzothiazole-2-carboxylic acid and ethanol.
-
Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under oxidative stress.
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to the formation of photolytic degradation products.
Forced Degradation Study Workflow
Caption: A typical workflow for a forced degradation study.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While some experimental data require further investigation, the available information and predictive models offer a solid foundation for researchers and drug development professionals. The outlined synthetic and analytical methodologies provide a practical framework for working with this compound. A thorough understanding of its properties, including lipophilicity, stability, and potential for degradation, is paramount for its successful application in the development of new therapeutic agents.
References
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BIOFOUNT. 857081-41-5|this compound. Available from: [Link]
- Manjunatha, H. R., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130954.
-
PubChem. Ethyl 5-chloroindole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
- Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.
-
Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]
- Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
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PubChem. Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Available from: [Link]
-
Tandfonline. Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Available from: [Link]
-
PubChem. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt. National Center for Biotechnology Information. Available from: [Link]
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PubChem. CID 5381226. National Center for Biotechnology Information. Available from: [Link]
-
National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]
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NIST. Benzothiazole, 5-chloro-2-methyl-. National Institute of Standards and Technology. Available from: [Link]
-
National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]
-
Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available from: [Link]
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PubChem. CID 2022. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5-Chloro-1,3-benzothiazole. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Available from: [Link]
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PubChem. SID 87570834. National Center for Biotechnology Information. Available from: [Link]
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Diva-portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available from: [Link]
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MDPI. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available from: [Link]
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Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Available from: [Link]
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PubChem. 2-(1-Chloroethyl)-5-methyl-1,3-benzothiazole. National Center for Biotechnology Information. Available from: [Link]
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National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
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Digital Repository of University of Baghdad. Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link]
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PubChem. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Ethyl thiazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Molbase. 81449-93-6(ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYLATE) Product Description. Available from: [Link]
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MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]
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Foreword: The Benzothiazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
An In-Depth Technical Guide to Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate (CAS: 857081-41-5)
Audience: Researchers, Scientists, and Drug Development Professionals
The benzothiazole core, a bicyclic system formed by the fusion of benzene and thiazole rings, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, combined with the electron-rich nature of its nitrogen and sulfur heteroatoms, provides a unique framework for interacting with a multitude of biological targets.[2][3] This versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] Derivatives of this scaffold are not mere laboratory curiosities; they are integral components of clinically approved drugs and advanced diagnostic agents.[1]
This guide focuses on a specific, functionalized member of this family: This compound (CAS: 857081-41-5) . The strategic placement of a chloro group on the benzene ring and an ethyl carboxylate moiety at the C-2 position makes this molecule a highly valuable and versatile building block for further chemical elaboration. The ester functional group, in particular, serves as a key synthetic handle, allowing for straightforward conversion into amides, hydrazides, or the parent carboxylic acid, thereby opening pathways to diverse libraries of potential therapeutic agents.[6]
This document is designed to serve as a comprehensive technical resource. It moves beyond a simple recitation of facts to provide a causal understanding of the compound's synthesis, characterization, and potential applications. The protocols described herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in any research endeavor. These data are critical for identity confirmation, purity assessment, and the design of subsequent experimental work.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source/Method |
| CAS Number | 857081-41-5 | - |
| Molecular Formula | C₁₀H₈ClNO₂S | [7] |
| Molecular Weight | 241.69 g/mol | [7] |
| Appearance | Predicted: White to off-white solid | Inferred from similar structures |
| Melting Point | Not experimentally determined in literature. | - |
| Boiling Point | Predicted: >300 °C at 760 mmHg | Estimation based on structure |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate.[8] | [8] |
| Storage | Sealed in a dry environment at room temperature.[7] | [7] |
Spectroscopic Data (Predicted and Interpreted)
While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous benzothiazole derivatives.[7]
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~8.15 d, J ≈ 2.0 Hz 1H H-4 Aromatic proton ortho to the electron-withdrawing sulfur and nitrogen atoms, deshielded. ~7.85 d, J ≈ 8.6 Hz 1H H-7 Aromatic proton ortho to the chloro group. ~7.45 dd, J ≈ 8.6, 2.0 Hz 1H H-6 Aromatic proton coupled to both H-7 and H-4. ~4.50 q, J ≈ 7.1 Hz 2H -OCH₂ CH₃ Methylene protons of the ethyl ester, split by the adjacent methyl group. | ~1.45 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
Chemical Shift (δ, ppm) Assignment Rationale ~160.5 C =O Carbonyl carbon of the ester, highly deshielded. ~158.0 C -2 (C=N) Carbon of the thiazole ring attached to nitrogen and sulfur. ~152.0 C -3a Bridgehead carbon adjacent to nitrogen. ~136.0 C -7a Bridgehead carbon adjacent to sulfur. ~133.0 C -5 Carbon bearing the chloro substituent. ~128.0 C -6 Aromatic CH. ~125.0 C -4 Aromatic CH. ~122.0 C -7 Aromatic CH. ~62.5 -OCH₂ CH₃ Methylene carbon of the ethyl ester. | ~14.5 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |
| ~1735-1715 | Strong | C=O stretch (ester carbonyl) |
| ~1600-1580 | Medium-Strong | C=N stretch (thiazole ring) |
| ~1470-1440 | Medium-Strong | Aromatic C=C ring stretch |
| ~1250-1150 | Strong | C-O stretch (ester) |
| ~850-800 | Strong | C-Cl stretch |
1.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
| m/z | Interpretation |
| 241/243 | [M]⁺•, Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| 196/198 | [M - OCH₂CH₃]⁺, Loss of the ethoxy radical. |
| 168/170 | [M - COOCH₂CH₃]⁺, Loss of the entire ethyl carboxylate group. |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.[3] A highly efficient and common method involves the cyclocondensation of a 2-aminothiophenol derivative with an appropriate electrophile.[9] For the title compound, the logical precursors are 2-amino-4-chlorothiophenol and an oxalyl derivative like ethyl oxalyl chloride . This approach builds the thiazole ring and installs the C-2 carboxylate in a single, convergent step.
Proposed Synthetic Workflow
The diagram below outlines the logical flow for the synthesis and subsequent purification of the target compound.
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A Guide to the Spectroscopic Characterization of Substituted Benzothiazoles: Analysis of 2-Amino-5-chlorobenzothiazole
A Note on the Target Compound: While this guide aims to provide a comprehensive overview of the spectroscopic characterization of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate, a thorough search of available scientific literature and spectral databases did not yield a complete experimental dataset (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific molecule. To deliver a scientifically sound and educational resource, this guide will focus on the detailed spectroscopic analysis of the closely related and well-characterized compound, 2-amino-5-chlorobenzothiazole . The principles and techniques discussed herein are directly applicable to the analysis of this compound and other similar benzothiazole derivatives, which are of significant interest in medicinal chemistry and drug development.
Introduction
Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate the structure of substituted benzothiazoles, with a focus on 2-amino-5-chlorobenzothiazole as a representative example.
Molecular Structure and Spectroscopic Overview
The structural features of 2-amino-5-chlorobenzothiazole, including the aromatic protons, the amino group, and the overall heterocyclic system, give rise to a unique spectroscopic fingerprint. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structure confirmation.
Figure 1: Molecular structure of 2-amino-5-chlorobenzothiazole with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons in a molecule. For 2-amino-5-chlorobenzothiazole, the aromatic region of the spectrum is of particular interest.
Experimental Protocol: A sample of 2-amino-5-chlorobenzothiazole is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard.
Data Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-4 |
| ~7.2 | dd | 1H | H-6 |
| ~7.0 | d | 1H | H-7 |
| ~7.5 | br s | 2H | -NH₂ |
-
Aromatic Protons: The benzene ring protons (H-4, H-6, and H-7) typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns are influenced by the substituents. The chloro group at position 5 will exert an electronic effect on the neighboring protons.
-
Amino Protons: The protons of the amino group (-NH₂) usually appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Data Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 (C=N) |
| ~152 | C7a |
| ~148 | C3a |
| ~131 | C5 (C-Cl) |
| ~125 | C4 |
| ~122 | C7 |
| ~121 | C6 |
-
C2 Carbon: The carbon atom of the thiazole ring double-bonded to the exocyclic amino group and the ring nitrogen (C2) is typically the most downfield signal in the spectrum due to the strong deshielding effect of the adjacent nitrogen atoms.
-
Aromatic Carbons: The carbons of the benzene ring appear in the aromatic region (δ 120-155 ppm). The carbon atom attached to the chlorine atom (C5) will be influenced by the electronegativity of the halogen.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Data Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amino group) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| ~1620 | Strong | N-H bending (amino group) |
| ~1550 | Strong | C=N stretching (thiazole ring) |
| ~1450 | Medium | C=C stretching (aromatic ring) |
| ~810 | Strong | C-H out-of-plane bending (aromatic) |
| ~750 | Medium | C-Cl stretching |
-
N-H Vibrations: The amino group gives rise to characteristic stretching and bending vibrations. The stretching vibrations appear as a broad band in the 3400-3200 cm⁻¹ region.
-
Aromatic Vibrations: The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region.
-
C=N and C-Cl Vibrations: The C=N stretching of the thiazole ring and the C-Cl stretching provide further confirmation of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: A mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a mass analyzer.
Data Interpretation:
-
Molecular Ion Peak (M⁺): The mass spectrum of 2-amino-5-chlorobenzothiazole will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak will be observed, arising from the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: The molecule will fragment in a predictable manner under electron ionization. Common fragmentation pathways for benzothiazoles involve the cleavage of the thiazole ring.
Figure 2: A simplified representation of potential fragmentation pathways for 2-amino-5-chlorobenzothiazole in mass spectrometry.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive structural elucidation of substituted benzothiazoles like 2-amino-5-chlorobenzothiazole. Each technique offers complementary information, and together they allow for the unambiguous confirmation of the molecular structure. The methodologies and interpretative principles detailed in this guide serve as a foundational framework for researchers and scientists engaged in the synthesis and characterization of novel benzothiazole-based compounds for drug discovery and development.
References
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Shaima Ibrahim Chyad Al-khazraji, Wafa Mohammad Sadik, Luma S. Ahamed. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]
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PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]
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ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]
An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Benzothiazoles: From Molecular Architecture to Therapeutic Innovation
This guide provides an in-depth exploration of the crystal structure analysis of substituted benzothiazoles, a class of heterocyclic compounds of paramount importance in modern drug discovery. For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional atomic arrangement of these molecules is not merely academic—it is the cornerstone of rational drug design and the optimization of therapeutic efficacy.[1] This document navigates the critical aspects of crystallographic studies, from fundamental principles to advanced analytical techniques, offering field-proven insights into the causal relationships between molecular structure and biological function.
Benzothiazole and its derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The planar, bicyclic framework of benzothiazole, composed of fused benzene and thiazole rings, serves as a privileged structure capable of interacting with a diverse range of biological targets.[2][4] The therapeutic potential of this scaffold is exemplified by clinically approved drugs such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease. The continued interest in benzothiazole-based drug development underscores the necessity for detailed structural elucidation to inform the design of next-generation therapeutics with improved potency and selectivity.[4]
Part 1: The Foundation - Unveiling the Benzothiazole Scaffold
The benzothiazole core is an aromatic heterocyclic system with the chemical formula C₇H₅NS.[5] Its structure consists of a benzene ring fused to a thiazole ring.[5][6] This fusion imparts a unique electronic and steric profile that is conducive to a variety of intermolecular interactions, which are fundamental to its biological activity. The numbering of the benzothiazole ring system, crucial for designating substituent positions, follows a standardized convention.
The true power of the benzothiazole scaffold in drug discovery lies in its amenability to substitution at various positions. These substitutions can dramatically alter the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn modulate its pharmacokinetic and pharmacodynamic profiles. Understanding the precise impact of these substitutions on the three-dimensional structure is a primary objective of crystal structure analysis.
The Significance of Crystal Structure in Drug Design
The three-dimensional arrangement of atoms in a crystal lattice, known as the crystal structure, provides invaluable information for drug development. It reveals:
-
Molecular Conformation: The precise spatial arrangement of atoms within the molecule.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern how molecules pack together in the solid state.[7][8] These interactions are also critical for drug-receptor binding.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physical properties that can affect drug stability, solubility, and bioavailability.[8]
By elucidating these structural features, researchers can gain a deeper understanding of structure-activity relationships (SARs), enabling the rational design of more potent and selective drug candidates.[1]
Part 2: The Primary Technique - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a molecule.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.
Experimental Workflow: A Self-Validating System
The SC-XRD workflow is a meticulous process, with each step designed to ensure the integrity and accuracy of the final structure.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol:
-
Synthesis and Purification: The substituted benzothiazole of interest is first synthesized and then rigorously purified.[9][10][11] Impurities can significantly hinder or prevent the growth of high-quality single crystals.
-
Crystal Growth: This is often the most challenging step. The goal is to obtain a single, well-ordered crystal of sufficient size and quality for diffraction. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first reduces the solubility of the compound, inducing crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the Crystallographic Information File (CIF) format.[12][13][14]
Part 3: Interpreting the Crystal Structure - Beyond Atomic Coordinates
The output of a successful SC-XRD experiment is a wealth of data that extends far beyond a simple list of atomic coordinates. A thorough analysis of this data provides deep insights into the molecule's behavior in the solid state and its potential interactions with biological targets.
Molecular Conformation and Geometry
The precise bond lengths, bond angles, and torsion angles define the conformation of the substituted benzothiazole. The benzothiazole core itself is largely planar, but the substituents can adopt various orientations that influence the overall molecular shape. For example, the dihedral angle between the benzothiazole ring and a substituted phenyl ring can significantly impact the molecule's ability to fit into a receptor's binding pocket.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by a complex interplay of intermolecular forces. Understanding these interactions is crucial, as they can influence a drug's physical properties and provide a model for its interactions with biological macromolecules.
Figure 2: Common intermolecular interactions involving substituted benzothiazoles.
-
Hydrogen Bonding: The nitrogen and sulfur atoms of the benzothiazole ring, as well as various substituents (e.g., -OH, -NH₂, -C=O), can participate in hydrogen bonding, which are strong, directional interactions that often dominate the crystal packing.[7]
-
π-π Stacking: The aromatic rings of the benzothiazole scaffold can interact through π-π stacking, where the electron clouds of adjacent rings attract each other. These interactions can be in a face-to-face or offset arrangement.
-
Halogen Bonding: When halogen atoms are present as substituents, they can act as electrophilic species and form attractive interactions with nucleophiles, known as halogen bonds.[7]
-
Van der Waals Forces: These are weaker, non-directional forces that contribute to the overall crystal packing.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[15][16] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where a molecule's electron density dominates. By mapping properties like normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be readily identified as red spots.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[17] This allows for a detailed comparison of the packing motifs in different substituted benzothiazoles.
Part 4: The Impact of Substitution - A Structure-Property-Activity Relationship
The strategic placement of substituents on the benzothiazole scaffold is a cornerstone of medicinal chemistry. Crystal structure analysis provides the empirical data to understand how these substitutions translate into changes in molecular architecture and, consequently, biological activity.
Electronic Effects
Electron-donating or electron-withdrawing substituents can alter the electron distribution within the benzothiazole ring system. This can influence the strength of intermolecular interactions and the molecule's ability to interact with biological targets. Quantum chemical calculations, often performed in conjunction with crystallographic studies, can provide further insights into these electronic effects by calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[18][19]
Steric Effects
The size and shape of substituents can impose steric constraints that dictate the preferred conformation of the molecule and influence how it packs in the crystal. Bulky substituents may prevent close packing or favor specific packing arrangements to minimize steric hindrance.
Case Study: Halogen Substitution
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. A systematic crystallographic study of a series of halogen-substituted benzothiazoles can reveal trends in crystal packing and intermolecular interactions.
| Substituent | C-X Bond Length (Å) (Typical) | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Predominant Interaction |
| -F | 1.35 | 1.47 | 3.98 | Weak Hydrogen Bonds |
| -Cl | 1.77 | 1.75 | 3.16 | Halogen Bonds, π-Interactions |
| -Br | 1.94 | 1.85 | 2.96 | Strong Halogen Bonds |
| -I | 2.14 | 1.98 | 2.66 | Very Strong Halogen Bonds |
Data compiled from standard chemical reference sources.
As illustrated in the table, as we move down the halogen group, the C-X bond length and van der Waals radius increase, while electronegativity decreases. This trend has a profound impact on the nature and strength of the intermolecular interactions, with heavier halogens being more prone to forming strong halogen bonds. Crystal structure analysis can directly visualize and quantify these interactions, providing a rational basis for the selection of specific halogen substituents in drug design.
Figure 3: The logical relationship between substituent choice, crystal structure, physicochemical properties, and biological activity.
Conclusion
The crystal structure analysis of substituted benzothiazoles is a critical and indispensable tool in the arsenal of the modern drug discovery professional. It provides a detailed, atomic-level understanding of molecular architecture and the subtle interplay of intermolecular forces that govern the behavior of these compounds in both the solid state and biological systems. By integrating the empirical data from X-ray crystallography with computational methods and a deep understanding of medicinal chemistry principles, researchers can move beyond serendipity and embrace a more rational, structure-guided approach to the design of novel and effective benzothiazole-based therapeutics. This guide has sought to provide a comprehensive overview of the key concepts and methodologies in this field, empowering researchers to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
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Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. (2023). Royal Society of Chemistry. Retrieved from [Link]
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(PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. Retrieved from [Link]
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The Benzothiazole Scaffold: A Privileged Structure in Modern Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzothiazole core, a bicyclic heteroaromatic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its derivatives have been extensively investigated and developed as potent agents against a spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][3][4] This technical guide provides an in-depth exploration of the therapeutic applications of benzothiazole compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. By synthesizing field-proven insights with technical accuracy, this document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, thereby providing a robust framework for the continued development of this versatile scaffold.
The Benzothiazole Nucleus: A Foundation for Diverse Bioactivity
Benzothiazole is a heterocyclic compound featuring a benzene ring fused to a thiazole ring.[1] This structural motif imparts a unique combination of lipophilicity and hydrogen bonding capability, allowing for diverse interactions with biological targets. The versatility of the benzothiazole scaffold lies in the facile modification of its 2-position and the benzene ring, enabling the fine-tuning of its physicochemical properties and biological activity.[2] This adaptability has led to the development of numerous clinically significant drugs and a vast library of compounds with promising therapeutic potential.[3]
Anticancer Applications: Targeting the Hallmarks of Malignancy
Benzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes integral to cancer cell growth and proliferation.[5] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways often dysregulated in cancer.[5][6]
Mechanism of Action: Disrupting Oncogenic Signaling
A primary mechanism by which benzothiazole compounds exert their anticancer effects is through the inhibition of critical signaling pathways that drive tumorigenesis.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[6][7] Several benzothiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR, leading to the suppression of downstream signaling and induction of apoptosis.[6][8][9] For instance, the novel benzothiazole derivative PB11 has been shown to down-regulate PI3K and Akt, leading to cytotoxicity in glioblastoma and cervical cancer cell lines.[6][7]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine-mediated signaling that can promote cancer cell proliferation and survival. Benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[10] Compound B19, for example, demonstrated excellent activity against the IL-6/STAT3 signaling pathway, blocking the phosphorylation of STAT3 and suppressing the expression of downstream target genes.[10]
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Certain benzothiazole derivatives have been shown to modulate this pathway, contributing to their anticancer effects.[11]
Signaling Pathway Visualization
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.
Structure-Activity Relationship (SAR)
The anticancer activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core and the 2-position substituent.
-
Substitution at the 2-position: The introduction of various aryl and heterocyclic moieties at the 2-position has been a successful strategy in developing potent anticancer agents.[3] For instance, 2-phenylbenzothiazoles are recognized as highly cytotoxic compounds.[3]
-
Substitution on the Benzene Ring: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the benzene ring of the benzothiazole scaffold has often been associated with enhanced anticancer activity.[12] The incorporation of a fluorine atom at the 7th position has been shown to enhance cytotoxicity.[4][12]
-
Hybrid Molecules: The conjugation of the benzothiazole scaffold with other pharmacologically active moieties, such as pyrrole, has yielded hybrid molecules with significant cytotoxic effects.[11]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 Value | Reference |
| PB11 | U87 (Glioblastoma) | < 50 nM | [6][7] |
| PB11 | HeLa (Cervical Cancer) | < 50 nM | [6][7] |
| Compound B19 | MDA-MB-468 (Breast Cancer) | Potent Antiproliferative Activity | [10] |
| Compound B19 | HEL (JAK2 mutant) | Potent Antiproliferative Activity | [10] |
| Compound 11 | PC-3 (Prostate Cancer) | High Antiproliferative Activity | [8] |
| Compound 11 | DU145 (Prostate Cancer) | High Antiproliferative Activity | [8] |
| Compound 4o | MCF-7 (Breast Cancer) | Significant Cytotoxic Effect | [11] |
| Compound 4r | MCF-7 (Breast Cancer) | Significant Cytotoxic Effect | [11] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, U87, A549) in a 96-well plate at a density of 1 x 10^4 cells/well.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium and add them to the wells. Incubate for 72 hours.[13]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13] Incubate for 1.5 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
Detailed Protocol:
-
Cell Lysis: Treat cells with the benzothiazole compound for the desired time, then lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer drugs.[16][17]
General Protocol:
-
Animal Model: Use immunocompromised mice, such as athymic nude or SCID mice.[16][17]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.[16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Drug Administration: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and administer the benzothiazole compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
Antimicrobial Applications: Combating Infectious Diseases
Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[18]
Mechanism of Action
The antimicrobial action of benzothiazole compounds often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
-
Enzyme Inhibition: Benzothiazoles have been shown to inhibit enzymes crucial for microbial survival, such as DNA gyrase, which is involved in DNA replication, and dihydroorotase, an enzyme in the pyrimidine biosynthesis pathway.[19]
-
Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some benzothiazole derivatives have shown the ability to inhibit biofilm formation, which can enhance the efficacy of conventional antibiotics.[20][21]
Structure-Activity Relationship (SAR)
The antimicrobial potency of benzothiazole derivatives is highly dependent on their substitution patterns.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro and halo groups, on the phenyl ring of 2-arylbenzothiazoles has been shown to enhance antimicrobial activity.[22][23]
-
Lipophilicity: The lipophilicity of the molecule can influence its ability to penetrate microbial cell membranes, and this property can be modulated by the choice of substituents.[24]
Experimental Protocols
Kirby-Bauer Disk Diffusion Assay:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.
-
Disk Application: Apply sterile paper disks impregnated with a known concentration of the benzothiazole compound to the agar surface.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Serial Dilutions: Prepare two-fold serial dilutions of the benzothiazole compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Applications: A Hope for Neurodegenerative Diseases
Benzothiazole derivatives are emerging as promising therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[25][26] Their neuroprotective effects are often attributed to their ability to target multiple pathological pathways.
Mechanism of Action
-
Enzyme Inhibition: Benzothiazoles can inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of neurodegenerative disorders.
-
Amyloid Plaque Imaging: Certain benzothiazole derivatives, such as Pittsburgh Compound B (PiB), are used as imaging agents for detecting amyloid-β plaques in the brains of Alzheimer's patients.
In Vitro Models of Neurodegeneration
Evaluating the neuroprotective potential of benzothiazole compounds requires the use of relevant in vitro models that mimic aspects of neurodegenerative diseases.[5][25][26][27][28]
-
Cell-Based Models: Human-induced pluripotent stem cell (iPSC)-derived neurons and glial cells offer a translationally relevant platform for studying disease mechanisms and screening for neuroprotective compounds.[25][26][27]
-
Organ-on-a-Chip Models: Microfluidic devices that create a "Brain-on-a-Chip" can provide a more complex and physiologically relevant model of the neurovascular unit for drug efficacy and toxicity testing.[27][28]
Synthesis of Benzothiazole Derivatives
The synthesis of benzothiazole derivatives is typically achieved through the condensation of 2-aminothiophenol with various electrophilic reagents.
General Synthesis of 2-Arylbenzothiazoles
A common and efficient method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with aromatic aldehydes.[29][30][31]
Reaction Scheme
Caption: General synthesis of 2-arylbenzothiazoles.
Experimental Procedure (General):
-
A mixture of 2-aminothiophenol and an aromatic aldehyde is heated in a suitable solvent (e.g., ethanol, DMF) or under solvent-free conditions.
-
A catalyst, such as an acid or a metal complex, may be added to facilitate the reaction.[32]
-
The reaction mixture is heated for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Conclusion and Future Perspectives
The benzothiazole scaffold continues to be a highly privileged structure in the design and development of novel therapeutic agents. Its versatility and amenability to chemical modification have enabled the creation of a diverse array of compounds with potent anticancer, antimicrobial, and neuroprotective activities. The ongoing exploration of their mechanisms of action, coupled with the development of more sophisticated in vitro and in vivo models, will undoubtedly lead to the discovery of new and improved benzothiazole-based drugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their potential in combination therapies to address the complexities of diseases such as cancer and neurodegeneration.
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An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is a member of the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] While direct, in-depth studies on the specific mechanism of action of this particular molecule are not extensively documented in publicly available literature, this guide synthesizes the known biological activities of structurally related benzothiazole derivatives to propose and elaborate on its putative mechanisms. This paper will explore potential molecular targets and signaling pathways, drawing on established evidence from similar compounds, particularly those bearing a 5-chloro substitution and a 2-carboxylate functional group. The guide will also present hypothetical experimental workflows to systematically investigate and validate these proposed mechanisms, providing a roadmap for future research.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Benzothiazole, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a privileged scaffold in the development of therapeutic agents.[1][3] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3][4][5][6][7] The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling fine-tuning of its pharmacological profile.[4][6] The title compound, this compound, features two key substitutions: a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position. These modifications are anticipated to significantly influence its biological activity and mechanism of action.
Proposed Mechanisms of Action Based on Structural Analogs
Based on the known activities of related benzothiazole derivatives, several potential mechanisms of action for this compound can be postulated.
Antimicrobial Activity: Targeting Essential Bacterial Enzymes
The benzothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[2][4][8][9] The presence of a chloro group at the 5th position of the benzothiazole ring has been shown to enhance antibacterial activity in certain derivatives.[4]
2.1.1. Putative Target: Bacterial DNA Gyrase and Topoisomerases
Several benzothiazole derivatives have been reported to exert their antibacterial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[8] This inhibition disrupts DNA coiling and uncoiling, leading to bacterial cell death. The planar nature of the benzothiazole ring system may facilitate intercalation with DNA or binding to the enzyme's active site.
2.1.2. Putative Target: Dihydroorotase and Dihydropteroate Synthase
Other potential targets include enzymes involved in essential metabolic pathways. For instance, some benzothiazole derivatives have been shown to inhibit E. coli dihydroorotase, an enzyme crucial for pyrimidine synthesis.[8] Inhibition of dihydropteroate synthase, an enzyme in the folate biosynthesis pathway, is another plausible mechanism.[8]
2.1.3. Proposed Experimental Workflow for Antimicrobial Mechanism
To elucidate the specific antimicrobial mechanism of this compound, a systematic approach is required.
Figure 1: Proposed workflow for elucidating the antimicrobial mechanism of action.
Anticancer Activity: Inhibition of Protein Tyrosine Kinases
The dysregulation of protein tyrosine kinases (PTKs) is a hallmark of many cancers. Benzothiazole derivatives have emerged as potent inhibitors of these enzymes.[10] The benzothiazole scaffold can act as an ATP-mimetic, competitively binding to the ATP-binding site of kinases and thereby blocking downstream signaling pathways that promote cell proliferation and survival.[10]
2.2.1. Putative Signaling Pathways
Potential PTK targets for this compound could include:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Phosphoinositide 3-kinase (PI3K)
Inhibition of these kinases would disrupt critical pro-cancer signaling cascades.
2.2.2. Proposed Signaling Pathway Diagram
Figure 2: Putative inhibition of a protein tyrosine kinase signaling pathway.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for this specific molecule is unavailable, inferences can be drawn from the broader benzothiazole literature:
| Substitution | Position | Potential Impact on Activity |
| Chloro | 5 | May enhance antimicrobial and anticancer activity due to its electron-withdrawing nature and ability to form halogen bonds.[4] |
| Ethyl Carboxylate | 2 | Can influence solubility, cell permeability, and binding interactions with target enzymes. The ester functionality may also act as a handle for further derivatization. |
Detailed Experimental Protocols
To validate the proposed mechanisms, the following experimental protocols are suggested:
Kinase Inhibition Assay (Example: EGFR)
-
Objective: To determine the inhibitory effect of this compound on EGFR kinase activity.
-
Materials: Recombinant human EGFR, ATP, poly(Glu, Tyr) substrate, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, EGFR enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Bacterial DNA Gyrase Inhibition Assay
-
Objective: To assess the ability of the compound to inhibit the supercoiling activity of bacterial DNA gyrase.
-
Materials: Supercoiled plasmid DNA, relaxed plasmid DNA (as a marker), DNA gyrase, ATP, reaction buffer, test compound, agarose gel, and ethidium bromide.
-
Procedure:
-
Set up reaction mixtures containing the reaction buffer, relaxed plasmid DNA, and various concentrations of the test compound.
-
Add DNA gyrase to each reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis and visualize with ethidium bromide. Inhibition is observed as a decrease in the amount of supercoiled DNA.
-
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related benzothiazole derivatives, its mechanism of action is likely to involve the inhibition of key enzymes in pathogenic microbes or cancer cells, such as DNA gyrase or protein tyrosine kinases. The presence of the 5-chloro and 2-ethyl carboxylate moieties likely plays a crucial role in its biological activity.
Future research should focus on systematically evaluating this compound against a panel of bacterial and cancer cell lines, followed by in-depth enzymatic and cellular assays to pinpoint its precise molecular targets. The experimental workflows outlined in this guide provide a robust framework for these investigations. Elucidating the definitive mechanism of action will be critical for the further development and optimization of this compound as a potential therapeutic candidate.
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- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. (2025-10-15).
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020-04-29).
- Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC - NIH.
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A Framework for the In Vitro Evaluation of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate as a Potential Anticancer Agent
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole ring system, a fusion of benzene and thiazole, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and notably, anticancer properties.[1][2][3] The structural versatility of the benzothiazole core allows it to interact with various biological targets, making it a focal point in the design of novel therapeutic agents.[4][5] Numerous studies have demonstrated that 2-substituted benzothiazole derivatives can induce cytotoxicity in a range of human cancer cell lines, often through the induction of apoptosis or programmed cell death.[6]
This technical guide presents a comprehensive framework for the initial in vitro investigation of a specific, novel derivative: Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate (hereafter referred to as ECBC). While extensive research supports the anticancer potential of the broader benzothiazole class, this particular molecule remains uncharacterized in the public domain. The following sections outline a logical, multi-tiered experimental plan designed to elucidate the cytotoxic and pro-apoptotic potential of ECBC, providing researchers with the foundational data necessary for further drug development.
The strategic placement of a chloro group at the 5-position and an ethyl carboxylate at the 2-position of the benzothiazole nucleus presents a unique chemical entity. These substitutions can significantly influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with cellular targets. This guide provides the robust, self-validating protocols required to systematically explore this potential.
Phase 1: Foundational Cytotoxicity Screening
The primary objective of the initial phase is to determine whether ECBC exhibits cytotoxic activity against cancer cells and to quantify its potency. This is achieved by measuring the compound's effect on cell viability and proliferation across a panel of clinically relevant human cancer cell lines.
Rationale for Experimental Design
The selection of a diverse cancer cell line panel is critical for identifying potential tumor-type selectivity. We propose a panel that includes, but is not limited to, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma), as these are well-characterized and commonly used in oncological research.[7] A dose-response and time-course study is essential to understand the concentration- and time-dependence of ECBC's effects. The half-maximal inhibitory concentration (IC50) will serve as the primary metric for cytotoxic potency.[8]
Key Experiment: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of ECBC using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Harvest and count cancer cells, ensuring viability is >90%. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C with 5% CO₂ for 24 hours.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of ECBC in sterile DMSO. Create a series of working solutions by diluting the stock in complete culture medium to achieve final desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of ECBC (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 450-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Phase 2: Mechanistic Investigation of Cell Death
Should Phase 1 reveal significant cytotoxic activity (e.g., IC50 values in the low micromolar range), the next logical step is to determine the mechanism of cell death. Apoptosis is a common mechanism for benzothiazole derivatives and a desirable trait for anticancer agents.[6] This phase will employ a series of assays to detect the key hallmarks of apoptosis.
Rationale for Experimental Design
A multi-parametric approach is crucial for confirming apoptosis. We will assess:
-
Phosphatidylserine (PS) Externalization: An early event in apoptosis where PS flips from the inner to the outer leaflet of the plasma membrane.
-
Caspase Activation: The activation of the caspase cascade, particularly the executioner caspases-3 and -7, is a central event in apoptosis.[1][10]
-
Mitochondrial Integrity: Disruption of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway.[11]
-
Cell Cycle Progression: Many cytotoxic agents induce cell cycle arrest at specific checkpoints before apoptosis.
Key Experiment 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is the gold standard for detecting apoptosis.[2] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[2] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Workflow: Apoptosis Detection
Caption: Hypothetical intrinsic apoptosis pathway induced by ECBC.
Conclusion
This technical guide provides a structured, evidence-based framework for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently determine if ECBC warrants further investigation as a potential anticancer therapeutic. The successful execution of these protocols will generate a robust dataset, establishing the compound's potency, mechanism of cell death, and effects on cell cycle progression, thereby laying the critical groundwork for subsequent preclinical development.
References
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 88(5), 756-765. Retrieved from [Link]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 11-17. Retrieved from [Link]
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ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Perelman, A., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (143), 58686. Retrieved from [Link]
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Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
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Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 202-236. Retrieved from [Link]
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University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]
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Kurt, H., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6181-6191. Retrieved from [Link]
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A Technical Guide to the Discovery of Bioactive Benzothiazole Scaffolds
Abstract
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged" structure in medicinal chemistry.[1][2] Its unique electronic properties and rigid planar structure allow for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the benzothiazole core. We will dissect key synthetic methodologies, analyze its wide-ranging bioactivities—including anticancer, neuroprotective, and antimicrobial effects—and elucidate critical structure-activity relationships (SAR). This document is structured to serve as a practical and authoritative resource, integrating field-proven insights with detailed experimental protocols to empower the rational design and discovery of next-generation benzothiazole-based therapeutics.
Introduction: The Privileged Benzothiazole Scaffold
Heterocyclic compounds form the backbone of modern pharmaceuticals, with over 90% of new drugs featuring such structures.[3] Among these, the benzothiazole moiety has emerged as a cornerstone in drug discovery.[1][5] Its prevalence is not accidental; the fused ring system offers a stable, electron-rich scaffold that can be readily functionalized at multiple positions, primarily the C-2 and C-6 positions, to modulate its physicochemical properties and biological activity.[6]
The therapeutic potential of benzothiazoles is exemplified by several clinically approved drugs. Riluzole , used to treat amyotrophic lateral sclerosis (ALS), and Pramipexole , for Parkinson's disease, highlight its utility in neurological disorders.[2][7][8] In diagnostics, Flutemetamol and Thioflavin T are used for imaging amyloid-β plaques in Alzheimer's disease.[2][3] Furthermore, the scaffold is a key component in numerous investigational drugs targeting a range of diseases from cancer to microbial infections.[3][5] This versatility underscores the importance of understanding the fundamental principles that govern its synthesis and biological function.
Caption: Logical relationship between the benzothiazole core, its key attributes, and resulting therapeutic applications.
Synthetic Strategies for Benzothiazole Core Construction
The foundation of discovering novel bioactive molecules lies in efficient and versatile synthetic chemistry. The most prevalent and robust method for constructing the benzothiazole ring involves the condensation of a 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acid chloride.[9]
Key Synthetic Workflow: Condensation of 2-Aminothiophenol with Aldehydes
This method is widely employed due to the commercial availability of a diverse range of starting materials and generally high yields. The reaction proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole. The choice of oxidant and reaction conditions is critical for driving the reaction to completion and minimizing side products.
Caption: General workflow for the synthesis of 2-arylbenzothiazoles via condensation and oxidation.
Experimental Protocol: Synthesis of a 2-Arylbenzothiazole
This protocol describes a reliable, scalable synthesis using a hydrogen peroxide/hydrochloric acid system as the catalyst and oxidant.[9] The causality for this choice lies in its efficiency at room temperature and its alignment with green chemistry principles.[9]
Objective: To synthesize 2-phenyl-1,3-benzothiazole from 2-aminothiophenol and benzaldehyde.
Materials:
-
2-Aminothiophenol (1.0 mmol, 125 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ethanol (5 mL)
-
30% Hydrogen Peroxide (H₂O₂) (6.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3.0 mmol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL).
-
Catalyst/Oxidant Addition: To the stirring solution at room temperature, slowly add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol). Self-Validation Check: The reaction is often exothermic; slow addition prevents overheating. The solution may change color.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase until the starting materials are consumed.
-
Work-up: Quench the reaction by adding 10 mL of saturated NaHCO₃ solution to neutralize the acid. Trustworthiness: Ensure pH is > 7 to fully neutralize HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-phenyl-1,3-benzothiazole.
The Pharmacological Spectrum of Benzothiazole Derivatives
The benzothiazole scaffold is a versatile pharmacophore, demonstrating a wide array of biological activities.[1][6] This diversity stems from its ability to interact with various enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Anticancer Activity: Targeting Key Signaling Pathways
Benzothiazole derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent and selective cytotoxicity against various cancer cell lines.[10][11] One of the most studied series is the 2-(4-aminophenyl)benzothiazoles, which display potent in vitro activity, particularly against breast cancer cell lines.[1]
Mechanism of Action: Many anticancer benzothiazoles function as inhibitors of critical protein kinases involved in cell proliferation and survival, such as EGFR, VEGFR, and PI3K.[3] For instance, certain derivatives can inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth that is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical benzothiazole-based anticancer agent.
Neuroprotective Effects: Combating Neurodegeneration
The success of Riluzole has spurred significant research into benzothiazole derivatives for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[3] Their mechanisms often involve modulating neurotransmission, reducing oxidative stress, or preventing protein aggregation. For example, certain benzothiazoles act as potent antioxidants or inhibitors of enzymes like monoamine oxidase (MAO), which is involved in the degradation of neurotransmitters.
Antimicrobial and Antiviral Applications
Benzothiazole derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria, fungi, and viruses.[1][6] They can act by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with microbial DNA replication.[1] For instance, 2-mercaptobenzothiazole derivatives have shown potent antibacterial activity against S. aureus and E. coli.[1]
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the benzothiazole scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies have revealed key insights into what makes a derivative biologically active.[6][12]
-
Position 2: This is the most common site for substitution. Introducing aryl, heteroaryl, or long-chain alkyl groups at this position is a proven strategy for enhancing activity across different therapeutic areas. For anticancer agents, a 2-(4-aminophenyl) group is often associated with high potency.[1][6]
-
Position 6: Substitution at the C-6 position with electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., halogens) can significantly influence activity.[6][13] For example, a 6-fluoro substituent can enhance metabolic stability and cell permeability.
-
Amine Substituents: In series like the 2-aminobenzothiazoles, modification of the amino group can fine-tune the compound's properties.
SAR Data Summary: Anticancer Activity
The following table summarizes hypothetical SAR data for a series of 2-phenylbenzothiazole derivatives against the MCF-7 breast cancer cell line. This illustrates how minor structural changes can dramatically impact biological activity.
| Compound ID | R1 (Position 6) | R2 (Phenyl para-position) | IC₅₀ (µM) vs. MCF-7 |
| BTZ-01 | -H | -H | 15.2 |
| BTZ-02 | -F | -H | 8.5 |
| BTZ-03 | -OCH₃ | -H | 12.1 |
| BTZ-04 | -H | -NH₂ | 0.05 |
| BTZ-05 | -F | -NH₂ | 0.01 |
| BTZ-06 | -H | -OH | 0.45 |
Analysis: The data clearly shows that an amino group at the para-position of the 2-phenyl ring (R2) is critical for high potency (compare BTZ-01 vs. BTZ-04). Furthermore, adding a fluorine atom at the 6-position (R1) provides a synergistic enhancement of activity, making BTZ-05 the most potent compound in this series.
Key Bioassay Protocols for Screening
To validate the biological activity of newly synthesized compounds, robust and reproducible in vitro assays are essential. The MTT assay is a standard, colorimetric method for assessing cell viability and is often the first step in screening for cytotoxic anticancer agents.
Protocol: MTT Assay for Cytotoxicity Screening
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Benzothiazole compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Self-Validation Check: Ensure even cell distribution to minimize well-to-well variability.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Trustworthiness: Protect the plate from light during this incubation as MTT is light-sensitive.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Future Perspectives and Conclusion
The benzothiazole scaffold remains a highly productive platform for drug discovery.[5] Future research will likely focus on several key areas:
-
Mechanism Deconvolution: Moving beyond phenotypic screening to precisely identify the molecular targets of novel benzothiazole hits.
-
Targeted Drug Delivery: Developing prodrugs or nanoparticle formulations to improve the delivery and safety profile of potent benzothiazole agents.[1]
-
Combinatorial Chemistry: Utilizing modern synthetic methods to create large, diverse libraries of benzothiazole derivatives for high-throughput screening.[14]
-
Polypharmacology: Intentionally designing benzothiazole derivatives that can modulate multiple targets simultaneously, a potentially powerful strategy for complex diseases like cancer and neurodegeneration.
References
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]
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Sharma, P. C., Sinhmar, A., Sharma, A., Rajak, H., & Pathak, D. P. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-266. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, N. N. E., & Barakat, A. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(23), 7793. Retrieved from [Link]
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Kumar, A., & Mishra, A. K. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini-Reviews in Medicinal Chemistry, 21(3), 314-335. Retrieved from [Link]
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Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. Retrieved from [Link]
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Sestito, S., Cilibrizzi, A., Valenti, S., Pasqualetto, L., Pieroni, M., Corrado, M., ... & Rapposelli, S. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8346. Retrieved from [Link]
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Wong, Y. C., Tan, Y. L., Tan, Y. S., & Cheah, C. K. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(10), 883-899. Retrieved from [Link]
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Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Retrieved from [Link]
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Sumit, Kumar, A., & Mishra, A. K. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini-Reviews in Medicinal Chemistry, 21(3), 314-335. Retrieved from [Link]
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Kumar, A., & Mishra, A. K. (2020). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Ram, V., Schirmeister, T., & Kestemont, D. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(8), 987-999. Retrieved from [Link]
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Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4). Retrieved from [Link]
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Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. (n.d.). Scilit. Retrieved from [Link]
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Benzothiazole: Unique and versatile scaffold in the field of cancer. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 159-166. Retrieved from [Link]
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Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2016). Recent advances in synthesis of benzothiazole compounds related to green chemistry. Molecules, 21(12), 1747. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, N. N. E., & Barakat, A. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 14(49), 36243-36289. Retrieved from [Link]
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Geronikaki, A., & Pitta, E. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Pharmaceuticals, 16(3), 398. Retrieved from [Link]
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Synthesis and biological activities of benzothiazole derivatives: A review. (n.d.). Semantic Scholar. Retrieved from [Link]
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Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, N. N. E., & Barakat, A. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 14(49), 36243-36289. Retrieved from [Link]
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Recent Developments in the Synthesis of Benzothiazoles and their Anti-cancer Mechanistic Discoveries. (n.d.). R Discovery. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established condensation reaction between 2-amino-4-chlorothiophenol and diethyl oxalate. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, safety precautions, and expected results with characterization data. The protocol is designed for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1] Their diverse biological activities include antimicrobial, anticancer, and anti-inflammatory properties.[2] The introduction of a chloro-substituent on the benzene ring and an ethyl carboxylate group at the 2-position of the benzothiazole scaffold can significantly influence the molecule's physicochemical properties and biological activity, making this compound a valuable compound for further chemical exploration and screening in drug discovery programs.
The synthetic strategy described herein involves the cyclocondensation of 2-amino-4-chlorothiophenol with diethyl oxalate. This method is a reliable and efficient way to construct the benzothiazole-2-carboxylate core.[3][4] The reaction proceeds through the initial formation of an amide linkage between the amino group of the thiophenol and one of the ester groups of diethyl oxalate, followed by an intramolecular cyclization involving the thiol group to form the thiazole ring.
Reaction Scheme & Mechanism
The synthesis of this compound is achieved through a one-pot reaction as depicted below:
Caption: Overall reaction for the synthesis.
The mechanism involves a nucleophilic attack of the amino group of 2-amino-4-chlorothiophenol on one of the carbonyl carbons of diethyl oxalate, leading to an intermediate amide. This is followed by an intramolecular cyclization where the thiol group attacks the second carbonyl carbon, and subsequent dehydration to form the stable aromatic benzothiazole ring.
Caption: Experimental workflow diagram.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. |
| 2-Amino-4-chlorothiophenol | ≥97% | e.g., Sigma-Aldrich | 1004-00-8 |
| Diethyl oxalate | ≥99% | e.g., Sigma-Aldrich | 95-92-1 |
| Ethanol | Anhydrous | e.g., Fisher Scientific | 64-17-5 |
| Ethyl acetate | HPLC grade | e.g., Fisher Scientific | 141-78-6 |
| Hexane | HPLC grade | e.g., Fisher Scientific | 110-54-3 |
| Sodium sulfate | Anhydrous | e.g., Fisher Scientific | 7757-82-6 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chlorothiophenol (1.59 g, 10 mmol).
-
Add diethyl oxalate (2.92 g, 20 mmol, 2 equivalents). The use of an excess of diethyl oxalate can help to drive the reaction to completion and it can also act as the reaction solvent.
2. Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approximately 140-150 °C) with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting material (2-amino-4-chlorothiophenol) indicates the completion of the reaction. The reaction is typically complete within 4-8 hours.[4]
3. Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess diethyl oxalate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic impurities, followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be employed to obtain the pure this compound.
Safety Precautions
-
2-Amino-4-chlorothiophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation.[3] It is a combustible liquid.[6] Keep away from heat and open flames. Handle with appropriate PPE.
-
The reaction should be performed in a well-ventilated fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
Results and Discussion
The successful synthesis of this compound is expected to yield a solid product. The purity of the compound should be assessed by TLC and its structure confirmed by spectroscopic methods.
Expected Characterization Data:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons on the benzothiazole ring, and a quartet and a triplet corresponding to the ethyl ester group.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for the carbonyl carbon of the ester, the carbons of the benzothiazole ring system, and the carbons of the ethyl group.
-
IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1620 cm⁻¹), and C-Cl stretching.[7][8]
-
Mass Spectrometry (EI-MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₈ClNO₂S).
The purification by column chromatography should effectively remove unreacted starting materials and byproducts, leading to a high-purity final product. The yield of the reaction can be optimized by adjusting the reaction time and temperature.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described method is straightforward and utilizes readily available starting materials, making it a practical approach for obtaining this valuable heterocyclic compound for further research in medicinal chemistry and materials science. Adherence to the outlined safety precautions is crucial for the safe execution of this synthesis.
References
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Akkurt, M., et al. (2012). 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1466. Available at: [Link]
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PubChem. 2-Amino-4-chlorobenzenethiol. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available at: [Link]
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MDPI. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available at: [Link]
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National Center for Biotechnology Information. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(21), 7401. Available at: [Link]
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National Center for Biotechnology Information. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(22), 6947. Available at: [Link]
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911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]
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Luma S. Al-Saadi, et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. Available at: [Link]
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ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]
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Li, X. H., Tang, Z. X., & Zhang, X. Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 74(1), 168–173. Available at: [Link]
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Al-Qadisiyha University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Available at: [Link]
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Evaluating the Antimicrobial Efficacy of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate: Advanced Protocols and Scientific Rationale
An Application Guide for Researchers
Abstract: The rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents.[1] Benzothiazoles, a class of heterocyclic compounds, represent a promising scaffold in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of standardized antimicrobial assays to evaluate Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate. We present field-proven protocols for qualitative screening and quantitative assessment of its inhibitory and bactericidal potential, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI). The causality behind critical experimental steps is explained to ensure procedural integrity and data reproducibility.
Introduction: The Benzothiazole Scaffold in Antimicrobial Research
The benzothiazole nucleus is a privileged structure in drug discovery, forming the core of numerous compounds with diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.[3] Structure-activity relationship (SAR) studies have consistently shown that substitutions on the benzothiazole ring are crucial for biological activity.[3] Specifically, the presence of a halogen, such as a chloro group at the 5th position, has been demonstrated to enhance antibacterial efficacy in several derivatives.[4]
This compound is a member of this promising class. While its specific antimicrobial profile is a subject of ongoing investigation, its structural features warrant a thorough evaluation. This guide provides the necessary protocols to systematically characterize its activity against a panel of clinically relevant microorganisms.
Proposed Mechanism of Action
The precise mechanism of action for this compound is yet to be fully elucidated. However, research on analogous benzothiazole derivatives suggests several potential intracellular targets essential for microbial survival.[5] These compounds have been reported to inhibit key enzymes involved in critical metabolic pathways.[4]
Potential Microbial Targets for Benzothiazole Derivatives:
-
DNA Gyrase: An essential bacterial enzyme that manages DNA supercoiling during replication. Its inhibition leads to the cessation of DNA synthesis and cell death.[4]
-
Dihydropteroate Synthase (DHPS): A key enzyme in the folate synthesis pathway, which is vital for producing precursors for DNA, RNA, and protein synthesis.
-
Dihydroorotase: An enzyme critical for the de novo synthesis of pyrimidines, essential building blocks of nucleic acids.[5]
The multi-target potential of the benzothiazole scaffold makes it a compelling candidate for overcoming existing resistance mechanisms.
Caption: Proposed mechanisms of antimicrobial action for benzothiazole derivatives.
Preliminary Screening: Agar Well Diffusion Assay
This qualitative assay serves as an efficient initial screen to determine if a compound possesses antimicrobial activity. The principle is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a lawn of bacteria. The presence of a "zone of inhibition" (a clear area around the well where bacteria fail to grow) indicates antimicrobial activity.[6][7]
Protocol 2.1: Step-by-Step Agar Well Diffusion
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardization is critical as it ensures the bacterial lawn has a consistent density (approx. 1.5 x 10⁸ CFU/mL), which is essential for reproducible results.
-
-
Inoculation of Agar Plate:
-
Use a sterile cotton swab dipped into the standardized inoculum. Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform coverage.[8] MHA is the recommended medium because of its batch-to-batch reproducibility and its composition, which minimizes interference with antimicrobial agent activity.
-
-
Well Preparation and Compound Loading:
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer (6 mm diameter), punch wells into the agar.[7]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: The solvent itself must be tested for antimicrobial activity and should be non-inhibitory at the concentration used.
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a well.[7]
-
Controls: Load separate wells with a positive control (a known antibiotic like Ciprofloxacin) and a negative control (the solvent, e.g., DMSO) to validate the assay.[8][9]
-
-
Incubation and Interpretation:
Caption: Workflow for the Agar Well Diffusion antimicrobial screening assay.
Quantitative Analysis: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] This quantitative method is the gold standard for susceptibility testing and is performed according to CLSI guidelines.[12][13]
Protocol 3.1: Step-by-Step Broth Microdilution
-
Plate Preparation:
-
In a 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Prepare a solution of the test compound at twice the highest desired final concentration. Add 100 µL of this solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a gradient of decreasing compound concentrations.
-
-
Controls:
-
Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive only the bacterial inoculum and should show turbidity, confirming the viability of the bacteria.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and should remain clear, confirming the sterility of the medium.[13]
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 2.1.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of this final standardized inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
-
Incubation and Reading the MIC:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[13]
-
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High-Throughput Screening of Benzothiazole Libraries: A Guide to Hit Identification
Introduction: The Versatility of the Benzothiazole Scaffold in Drug Discovery
The benzothiazole moiety, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases.[3][4] The structural rigidity of the benzothiazole core, combined with its capacity for diverse substitutions, allows for fine-tuning of its physicochemical properties and biological targets.[3] This has led to the identification of benzothiazole-containing compounds with potent anticancer, antimicrobial, and neuroprotective properties.[2][5][6]
High-throughput screening (HTS) has emerged as a pivotal technology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds with a desired biological activity.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for benzothiazole libraries. We will delve into the critical aspects of assay development, present detailed screening protocols, and discuss the essential steps of data analysis and hit validation, empowering researchers to unlock the full therapeutic potential of this versatile chemical scaffold.
I. Assay Development: The Foundation of a Successful HLS Campaign
The selection and optimization of a robust and reliable assay are paramount to the success of any HTS campaign. The choice of assay will be dictated by the specific biological question being addressed and the therapeutic area of interest. Here, we outline key considerations and provide example protocols for different therapeutic targets.
A. Target-Class Specific Assay Considerations
-
Anticancer Activity: For identifying novel anticancer agents, both biochemical and cell-based assays are employed.
-
Biochemical Assays (e.g., Kinase Inhibition): Many benzothiazole derivatives have been identified as potent kinase inhibitors.[7] These assays typically involve measuring the enzymatic activity of a purified kinase in the presence of the test compounds. A common method is a radiometric assay using P32-labeled ATP to monitor substrate phosphorylation.[7]
-
Cell-Based Assays (e.g., Cytotoxicity): Cell viability assays, such as the MTT assay, are widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5] Reporter gene assays, like the ATAD5-luciferase HTS assay, can be employed to identify compounds that induce DNA damage, a hallmark of many chemotherapeutic agents.[8]
-
-
Antimicrobial Activity: High-throughput methods for antimicrobial susceptibility testing (AST) are essential for discovering new antibiotics.
-
Broth Microdilution: This is a gold-standard method where bacteria are grown in multi-well plates containing serial dilutions of the test compounds to determine the Minimum Inhibitory Concentration (MIC).[1]
-
Reporter-Based Assays: Genetically engineered bacteria expressing reporter proteins (e.g., luciferase or fluorescent proteins) under the control of essential gene promoters can provide a rapid readout of antibacterial activity.
-
-
Neuroprotective Activity: Screening for neuroprotective compounds often involves cell-based models of neuronal damage.
-
Oxygen-Glucose Deprivation (OGD): This in vitro model of ischemia is used to screen for compounds that protect neurons from cell death.[9][10]
-
Assays for Oxidative Stress and Glutamate Excitotoxicity: These assays measure the ability of compounds to mitigate the damaging effects of reactive oxygen species and excessive glutamate, which are implicated in many neurodegenerative diseases.[6]
-
B. Assay Validation: Ensuring Data Quality
Before initiating a full-scale screen, the chosen assay must be rigorously validated to ensure its suitability for HTS. A key statistical parameter used for this is the Z'-factor .[11][12]
The Z'-factor is a measure of the statistical effect size and reflects the separation between the positive and negative controls in an assay.[11][13]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unsuitable for HTS |
Table 1: Interpretation of Z'-Factor values for assay quality assessment.[14]
A Z'-factor consistently above 0.5 indicates a robust assay with a clear distinction between active and inactive compounds, minimizing the likelihood of false positives and false negatives.[14]
II. The High-Throughput Screening Workflow
A typical HTS campaign follows a multi-step process, from initial screening to hit confirmation and prioritization.
Protocol 1: Primary Screening of a Benzothiazole Library for Anticancer Activity (MTT Assay)
This protocol outlines a cell-based primary screen to identify benzothiazole derivatives with cytotoxic activity against a cancer cell line (e.g., HeLa or MCF-7).
Materials:
-
Benzothiazole compound library (dissolved in DMSO)
-
HeLa or MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
384-well clear-bottom plates
-
Automated liquid handling system
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 50 µL of media. Incubate at 37°C and 5% CO2 for 24 hours.
-
Compound Addition:
-
Using an automated liquid handler, add 50 nL of each benzothiazole compound from the library to the corresponding wells for a final concentration of 10 µM.
-
Include negative controls (DMSO vehicle) and positive controls (e.g., doxorubicin) on each plate.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
III. Data Analysis and Hit Identification
HTS generates vast amounts of data that require systematic analysis to identify true hits while minimizing false positives.
A. Data Normalization
Normalization is crucial to correct for systematic errors, such as plate-to-plate variability. Common methods include:
-
Percent of Control: Normalizes data based on the positive and negative controls on each plate.[15]
-
Z-score: Standardizes the data based on the mean and standard deviation of all samples on a plate.[15]
-
B-score: A more robust method that corrects for row and column effects within a plate.[15]
B. Hit Selection
Hits are typically identified as compounds that produce a response exceeding a certain statistical threshold. A common approach is to define a hit as a compound with a Z-score greater than 3 or less than -3, depending on the nature of the assay (inhibition or activation).
IV. Hit Validation and Prioritization
Initial hits from the primary screen require further validation to confirm their activity and prioritize them for further development.
A. Hit Confirmation
-
Dose-Response Curves: Confirmed hits are re-tested at multiple concentrations to determine their potency (e.g., IC50 or EC50). This helps to eliminate false positives from the primary single-concentration screen.
B. Secondary and Orthogonal Assays
-
Orthogonal Assays: These are assays that measure the same biological endpoint but with a different technology or methodology. This helps to rule out compound interference with the primary assay format.
-
Selectivity and Specificity: For target-based screens (e.g., kinase inhibitors), it is crucial to assess the selectivity of the hits against a panel of related targets.
-
Mechanism of Action Studies: For phenotypic screens, target deconvolution methods are employed to identify the molecular target of the active compounds.[16][17][18]
C. Preliminary Structure-Activity Relationship (SAR) Analysis
SAR analysis involves examining the relationship between the chemical structure of the active compounds and their biological activity.[2][19] This initial analysis can help to identify key structural features required for activity and guide the design of more potent and selective analogs.[19][20]
V. Conclusion and Future Directions
The combination of diverse benzothiazole libraries and robust HTS methodologies provides a powerful platform for the discovery of novel therapeutic agents. The protocols and strategies outlined in this application note offer a comprehensive framework for conducting successful screening campaigns. As our understanding of disease biology deepens and screening technologies continue to evolve, the exploration of privileged scaffolds like benzothiazole will undoubtedly continue to yield promising new drug candidates for a multitude of human diseases.
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The Strategic Intermediate: Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate in Modern Drug Synthesis
In the landscape of contemporary medicinal chemistry, the benzothiazole scaffold stands as a cornerstone of pharmacologically active molecules.[1][2] Its rigid, bicyclic structure, endowed with nitrogen and sulfur heteroatoms, provides a versatile framework for designing drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] Among the myriad of benzothiazole derivatives, Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate emerges as a pivotal intermediate, offering a strategic entry point for the synthesis of complex pharmaceutical compounds. This guide provides an in-depth exploration of its synthesis, properties, and critical role in drug development, tailored for researchers and professionals in the field.
Introduction to a Versatile Building Block
This compound is a specialized organic molecule valued for its pre-functionalized structure. The presence of a chlorine atom on the benzene ring and an ethyl carboxylate group at the 2-position of the thiazole ring offers two distinct points for chemical modification. This dual reactivity allows for the systematic construction of diverse molecular architectures, a crucial aspect of lead optimization in drug discovery. The 5-chloro substitution can influence the electronic properties and lipophilicity of the final compound, potentially enhancing its biological activity and pharmacokinetic profile.
Synthesis of this compound: A Detailed Protocol
The synthesis of this key intermediate is typically achieved through the cyclocondensation of 2-amino-4-chlorothiophenol with a reagent that provides the C2-carboxylate moiety. One of the most efficient methods involves the use of ethyl oxalyl chloride or diethyl oxalate. The following protocol outlines a robust and reproducible procedure based on established chemical principles for benzothiazole synthesis.
Reaction Principle
The synthesis is based on the condensation reaction between the amino and thiol groups of 2-amino-4-chlorothiophenol and the electrophilic carbonyl carbons of an oxalate derivative. The reaction proceeds through the formation of a thiazoline intermediate, which then aromatizes to the stable benzothiazole ring system.
Experimental Workflow Diagram
Caption: General laboratory workflow for the synthesis of this compound.
Step-by-Step Protocol
Materials:
-
2-Amino-4-chlorothiophenol
-
Ethyl oxalyl chloride (or diethyl oxalate)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-4-chlorothiophenol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous toluene.
-
Addition of Reagent: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio | Typical Quantity (for 10 mmol scale) | Notes |
| 2-Amino-4-chlorothiophenol | 1.0 | 1.59 g | Starting material. |
| Ethyl oxalyl chloride | 1.1 | 1.50 g | Acylating and cyclizing agent. |
| Pyridine | 1.2 | 0.95 g | Acts as an acid scavenger. |
| Toluene | - | 50 mL | Anhydrous solvent. |
| Reflux Temperature | - | ~110 °C | Reaction temperature. |
| Typical Yield | - | 75-85% | Dependent on reaction scale and purity. |
Application in Drug Synthesis: A Gateway to Novel Therapeutics
This compound serves as a versatile precursor for the synthesis of a variety of more complex molecules with potential therapeutic applications. The ester functionality at the C2 position can be readily converted into other functional groups such as amides, hydrazides, or alcohols, providing access to a diverse chemical space.
While a direct lineage to a currently marketed drug from this specific intermediate is not prominently documented in publicly available literature, its structural motifs are present in several classes of investigational and approved drugs. For instance, the benzothiazole core is a key feature of drugs like Riluzole (used for amyotrophic lateral sclerosis) and Pramipexole (used for Parkinson's disease).[6] The synthetic strategies for these drugs often involve the construction of the benzothiazole ring from substituted anilines and thiophenols. The title compound represents a valuable, pre-functionalized building block that could streamline the synthesis of novel analogs of such drugs.
Illustrative Synthetic Transformation
The ethyl ester of this compound can be easily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines to form a library of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships.
Caption: Synthetic pathway from the title intermediate to amide derivatives.
This transformation opens the door to a wide range of potential drug candidates, as the "R" group on the amine can be varied to modulate the pharmacological properties of the final molecule.
Conclusion
This compound is a strategically important intermediate in the field of drug discovery and development. Its synthesis from readily available starting materials is straightforward, and its dual-functionalized structure provides a versatile platform for the creation of diverse chemical libraries. While its direct application in the synthesis of a specific blockbuster drug is not yet a matter of public record, its value as a building block for the exploration of novel benzothiazole-based therapeutics is undeniable. Researchers and scientists in the pharmaceutical industry can leverage this key intermediate to accelerate the discovery of new and effective treatments for a wide range of diseases.
References
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
-
Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. PubMed. Available at: [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]
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Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Bentham Science. Available at: [Link]
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Recent advances in pharmacological activity of benzothiazole derivatives. ResearchGate. Available at: [Link]
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Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. ChemBK. Available at: [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
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2-Amino-4-chlorobenzenethiol. MySkinRecipes. Available at: [Link]
-
2-Aminothiophenol. Wikipedia. Available at: [Link]
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Selected examples of 2‐aminothiophene drugs. ResearchGate. Available at: [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. Available at: [Link]
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Application Note: Quantitative Analysis of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry
Abstract
This technical guide provides detailed analytical methods for the precise and accurate quantification of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate, a key intermediate in pharmaceutical synthesis and drug development. Recognizing the critical need for robust analytical procedures in quality control and research, we present two orthogonal and validated methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level detection. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring the trustworthiness and reproducibility of the results. All methodologies are presented in accordance with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5]
Introduction: The Importance of Accurate Quantification
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[6][7] The purity and concentration of this specific intermediate are critical parameters that can directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, access to reliable and validated analytical methods for its quantification is paramount.
This application note addresses this need by providing comprehensive protocols for two powerful analytical techniques. The choice of a primary (HPLC-UV) and a secondary, orthogonal (GC-MS) method provides a robust framework for quality assessment, allowing for both high-throughput screening and unambiguous identification and quantification.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis, offering a balance of high resolution, sensitivity, and cost-effectiveness.[8][9] For a molecule like this compound, which contains a strong chromophore in its benzothiazole ring system, UV detection is highly suitable.[10][11][12]
Rationale for Method Selection
-
Specificity: Reversed-phase HPLC using a C18 column provides excellent separation of the analyte from potential starting materials, by-products, and degradation products.[13]
-
Sensitivity: The conjugated aromatic system of the benzothiazole moiety allows for strong UV absorbance, leading to low limits of detection and quantification.[14]
-
Robustness: The proposed method utilizes a common and well-understood mobile phase and column chemistry, ensuring method transferability and long-term reliability.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v) containing 0.1% Formic Acid. The formic acid helps to ensure good peak shape by protonating any residual silanols on the column and the analyte itself.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. A controlled temperature ensures retention time stability.
-
Detection Wavelength: 310 nm. This is a typical absorbance maximum for benzothiazole derivatives, offering a good balance of sensitivity and selectivity.[10][12]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC-UV Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method Validation Summary (ICH Q2(R1))
The following table summarizes the expected performance characteristics of this method based on ICH validation guidelines.[1][3][5]
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9997 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | ≤ 1.5% |
| Intermediate Precision: ≤ 3.0% | ≤ 2.5% | |
| LOD | Signal-to-Noise ≥ 3:1 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 1.0 µg/mL |
| Specificity | No interference at analyte RT | No interfering peaks from blank or placebo observed. |
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an excellent confirmatory technique due to its high separation efficiency and the structural information provided by mass spectrometry. It is particularly useful for identifying and quantifying impurities, as well as for analyses in complex matrices where chromatographic co-elution might be a concern in HPLC-UV.
Rationale for Method Selection
-
Orthogonality: The separation mechanism (volatility and polarity in GC vs. partitioning in HPLC) is fundamentally different, providing a true secondary confirmation of purity.
-
High Specificity: Mass spectrometry provides a mass-to-charge ratio (m/z) and fragmentation pattern that is unique to the analyte, offering near-absolute identification.
-
Excellent Sensitivity: Modern GC-MS instruments operating in Selected Ion Monitoring (SIM) mode can achieve very low detection limits.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector (MSD).
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This is a low-polarity column suitable for a wide range of semi-volatile organic compounds.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (50:1) for concentrations in the µg/mL range. A splitless injection can be used for trace analysis.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-400 for initial identification and method development.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions (e.g., the molecular ion and key fragment ions) to enhance sensitivity and selectivity.
-
Standard and Sample Preparation:
-
Stock and Working Standards: Prepare as described for the HPLC method, but using a volatile solvent such as ethyl acetate or dichloromethane.
-
Sample Preparation: Dissolve the sample in the chosen volatile solvent to a concentration within the calibration range. Ensure the sample is dry and free of non-volatile matrix components.
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The two detailed methodologies presented in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The primary HPLC-UV method is ideal for routine quality control and high-throughput analysis, while the orthogonal GC-MS method offers enhanced specificity and is suitable for confirmatory analysis and impurity profiling. Both methods are designed to be robust and can be validated according to ICH guidelines to ensure data integrity in regulated environments.[1][4] The choice between these methods should be guided by the specific analytical needs, including required sensitivity, sample matrix complexity, and the desired level of structural confirmation.
References
-
UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in... ResearchGate. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]
-
Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate. Available from: [Link]
-
Synthesis, Computational, and UV-Vis Absorption Studies of Novel Benzothiazole Azo Derivatives and Their Biological Potentials. ResearchGate. Available from: [Link]
-
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Unife. Available from: [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available from: [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Available from: [Link]
-
Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Taylor & Francis Online. Available from: [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. Available from: [Link]
-
Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed. Available from: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Springer. Available from: [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available from: [Link]
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Application Notes & Protocols: Strategic Derivatization of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate for Enhanced Biological Activity
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiazole ring system, a bicyclic heterocycle containing fused benzene and thiazole rings, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4] The presence of electron-rich nitrogen and sulfur heteroatoms facilitates diverse non-covalent interactions with enzyme active sites and receptors.[5] Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate serves as a versatile starting material for chemical elaboration. The chlorine atom at the 5-position and the ethyl ester at the 2-position are key functional handles that can be strategically modified to modulate the compound's physicochemical properties and biological activity. This guide provides a detailed exploration of synthetic strategies to derivatize this core structure, aiming to enhance its therapeutic potential.
Core Synthetic Strategy: Leveraging the C2-Ester for Diversification
The primary site for derivatization on the this compound scaffold is the ethyl ester group at the C-2 position. This group is readily converted into a variety of other functional groups, most notably amides and hydrazides, which are common pharmacophores in many clinically successful drugs. The general workflow involves two key steps: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling, or direct conversion of the ester to a hydrazide.
Caption: General workflow for derivatization of the C2-ester.
Part 1: Synthesis of Key Intermediates
Protocol 1.1: Synthesis of 5-Chloro-1,3-benzothiazole-2-carbohydrazide
The conversion of an ester to a hydrazide is a robust and high-yielding reaction, providing a key intermediate for further functionalization.[6][7] Hydrazinolysis involves the direct reaction of the ethyl ester with hydrazine hydrate. The resulting carbohydrazide is a versatile building block for synthesizing hydrazones, pyrazoles, and other heterocyclic systems.[8][9]
Rationale: This direct conversion is often preferred over a two-step hydrolysis-coupling sequence due to its atom economy and simplicity.[10] Ethanol is a common solvent as it is capable of dissolving both the starting ester and hydrazine hydrate, and its boiling point allows for a convenient reaction temperature.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (0.01 mol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (0.015 mol) dropwise with stirring.[6]
-
Heat the reaction mixture to reflux and maintain for 16-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Chloroform:n-hexane).[6]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Cool the resulting concentrated solution in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
The crude product can be purified by recrystallization from ethanol to yield pure 5-chloro-1,3-benzothiazole-2-carbohydrazide.[6]
Part 2: Diversification of Intermediates for Enhanced Activity
Protocol 2.1: Synthesis of N-Aryl/Alkyl-5-chloro-1,3-benzothiazole-2-carboxamides
Amide bond formation is a cornerstone of medicinal chemistry. Derivatization of the C2-carboxylic acid (obtained from ester hydrolysis) with a diverse library of amines allows for the systematic exploration of structure-activity relationships (SAR).[11][12] The choice of amine can influence lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical for biological activity.
Rationale: The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a standard and efficient method for amide bond formation. This method avoids the need to convert the carboxylic acid to a more reactive acyl chloride, which can be harsh for sensitive substrates. Dichloromethane (DCM) is a common aprotic solvent for these reactions.
Materials:
-
5-Chloro-1,3-benzothiazole-2-carboxylic acid (synthesized via hydrolysis of the corresponding ethyl ester)
-
Various primary or secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 5-chloro-1,3-benzothiazole-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and TEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.
| Derivative | R-Group (Amine) | Expected Biological Target/Activity | Rationale for Selection |
| Amide 1 | Aniline | Anticancer[3] | Introduction of an aromatic ring can facilitate π-π stacking interactions with biological targets. |
| Amide 2 | 4-Fluoroaniline | Antimicrobial[5] | The fluorine atom can enhance metabolic stability and binding affinity. |
| Amide 3 | Piperidine | CNS activity | The piperidine moiety is a common feature in centrally acting drugs. |
| Amide 4 | Benzylamine | Anti-inflammatory[4] | Provides a flexible linker to an aromatic ring, allowing for optimal positioning in a binding pocket. |
Protocol 2.2: Synthesis of 5-Chloro-1,3-benzothiazole-2-yl-hydrazone Derivatives
Hydrazones are another class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[8][13] They are readily synthesized by the condensation reaction between a hydrazide and an aldehyde or ketone.
Rationale: This reaction is typically carried out under acidic catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. The reaction is often driven to completion by removing the water formed during the reaction.
Materials:
-
5-Chloro-1,3-benzothiazole-2-carbohydrazide (from Protocol 1.1)
-
Various aromatic or aliphatic aldehydes/ketones
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-1,3-benzothiazole-2-carbohydrazide (0.01 mol) and the selected aldehyde or ketone (0.01 mol) in ethanol (25 mL).[6]
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 3-4 hours.[6]
-
Monitor the reaction by TLC.
-
After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize from a suitable solvent if necessary.
| Derivative | Aldehyde/Ketone | Expected Biological Target/Activity | Rationale for Selection |
| Hydrazone 1 | Benzaldehyde | Anticancer[8] | The resulting benzylidene moiety is a common feature in potent anticancer agents. |
| Hydrazone 2 | 4-Hydroxybenzaldehyde | Antioxidant | The phenolic hydroxyl group can act as a radical scavenger. |
| Hydrazone 3 | 4-Nitrobenzaldehyde | Antimicrobial[14] | The nitro group is a strong electron-withdrawing group that can enhance antimicrobial activity. |
| Hydrazone 4 | Acetophenone | Anticonvulsant[1] | Introduction of a methyl group on the imine carbon can alter the steric and electronic properties. |
Part 3: Biological Evaluation Protocols
The newly synthesized derivatives must be screened for their biological activity to identify lead compounds. Below are standard protocols for preliminary anticancer and antimicrobial screening.
Protocol 3.1: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Rationale: This is a well-established, reliable, and widely used method for high-throughput screening of potential anticancer drugs.[15] It provides a quantitative measure of cell viability and allows for the determination of the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15][16]
-
Treat the cells with various concentrations of the synthesized benzothiazole derivatives (e.g., ranging from 0.1 to 100 µM) and incubate for another 48 hours.[16]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Protocol 3.2: Antimicrobial Activity Screening (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of chemical agents. A clear zone of inhibition around the well indicates the sensitivity of the microorganism to the test compound.
Rationale: The agar well diffusion method is a simple, preliminary test to determine if a compound has any antimicrobial activity.[14][17] It is widely used for screening new antimicrobial agents.
Procedure:
-
Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus as a Gram-positive bacterium, Escherichia coli as a Gram-negative bacterium).[17]
-
Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.
-
Incubate the plates at 37°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Directions
The derivatization of this compound via its C2-ester functionality represents a highly effective strategy for generating novel bioactive compounds. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating libraries of amide and hydrazone derivatives. Structure-activity relationship (SAR) studies on the synthesized compounds will be crucial for identifying key structural features that govern their biological effects.[12][18] Promising lead compounds identified through these initial screenings can then be subjected to more extensive preclinical testing, including mechanism of action studies, in vivo efficacy models, and toxicological profiling, to fully assess their therapeutic potential.
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][19]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved from
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Application Notes & Protocols for Greener Synthesis of Substituted Benzothiazoles
Introduction: The Imperative for Sustainable Benzothiazole Synthesis
The benzothiazole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, including anticancer agents, and industrial chemicals like vulcanization accelerators and fluorescent dyes.[1][2] Historically, the synthesis of these vital compounds has often relied on classical condensation methods that employ harsh reaction conditions, toxic and corrosive reagents like polyphosphoric acid, volatile organic solvents, and energy-intensive processes.[3][4] Such approaches not only pose significant environmental and safety risks but also suffer from drawbacks like low yields, poor selectivity, and cumbersome product isolation procedures.[5]
In response to these challenges, the principles of green chemistry have become a driving force in modern organic synthesis.[4] This guide provides researchers, chemists, and drug development professionals with a detailed overview and actionable protocols for greener, more efficient, and sustainable methods for the synthesis of substituted benzothiazoles. By leveraging alternative energy sources, eco-friendly catalysts, and solvent-free conditions, these methodologies offer significant advantages in terms of reduced reaction times, lower energy consumption, minimized waste generation, and enhanced safety.[6][7]
Core Methodologies for Green Benzothiazole Synthesis
The most common and effective green approach to 2-substituted benzothiazoles involves the condensation reaction between a 2-aminothiophenol and a carbonyl compound (typically an aldehyde). The general mechanism proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation (often by air) to yield the aromatic benzothiazole ring.
Caption: General mechanism for benzothiazole synthesis.
This section details several green chemistry techniques that optimize this core transformation.
Microwave-Assisted Synthesis: Rapid, Efficient, and Energy-Saving
Causality & Principle: Microwave irradiation provides a rapid and uniform method of heating, directly coupling energy with the polar molecules in the reaction mixture.[6] This localized, superheating effect dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes compared to conventional heating methods.[8] The result is a significant reduction in energy consumption and the potential to minimize side reactions, leading to cleaner products and higher yields.
Protocol: Microwave-Assisted Synthesis on a Solid Support [1]
This protocol describes the condensation of 2-aminothiophenol with an aldehyde on a silica gel support, using p-toluenesulfonic acid (p-TsOH) as a catalyst under microwave irradiation. The solid support facilitates the reaction and simplifies product work-up.
Materials:
-
2-Aminothiophenol (2 mmol)
-
Substituted Aldehyde (2 mmol)
-
Silica gel (3 g)
-
p-Toluenesulfonic acid (p-TsOH) (5 mmol)
-
Graphite (1 g, optional, as a heat sink)[1]
-
Ethyl acetate or Dichloromethane for extraction
-
Microwave reactor (an open Pyrex beaker can be used in a domestic microwave with precautions)[1]
Procedure:
-
In a mortar, thoroughly grind the silica gel (3 g), graphite (1 g, if used), 2-aminothiophenol (2 mmol), the selected aldehyde (2 mmol), and p-TsOH (5 mmol).
-
Transfer the homogenous powder into an open Pyrex beaker or a dedicated Teflon microwave vessel.
-
Place the vessel in the microwave reactor and irradiate at an appropriate power level (e.g., 300-600W) for a short duration (typically 5-15 minutes).[6][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product from the solid support using a suitable solvent like ethyl acetate (3 x 50 mL), potentially with a Soxhlet apparatus for exhaustive extraction.[1]
-
Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol or by column chromatography if necessary.
Caption: Workflow for microwave-assisted solid-support synthesis.
Comparative Data: Microwave-Assisted Methods
| Catalyst/Support | Solvent | Time (min) | Yield (%) | Reference |
| p-TsOH / Silica Gel | Solvent-free | 5-15 | 85-95 | [1] |
| Amberlite IR-120 Resin | Solvent-free | 5-10 | 88-95 | [9] |
| Zeolite (NaY) | Solvent-free | 1-7 | High (not quantified) | [10] |
| None | Glycerol | 5-10 | 80-92 | [8] |
| Zirconium Oxychloride | Solvent-free | 2-5 | 85-95 | [11] |
Ultrasound-Assisted Synthesis: Ambient Temperature, High-Efficiency Reactions
Causality & Principle: Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, creating powerful shockwaves and microjets.[7] This intense energy input enhances mass transfer and dramatically increases reaction rates, even at ambient bulk temperatures. This method is particularly advantageous as it avoids the need for external heating, making it highly energy-efficient and suitable for thermally sensitive substrates.[12][13]
Protocol: Ultrasound-Assisted, Solvent-Free Synthesis Using a Recyclable Catalyst [12]
This protocol details the condensation of 2-aminothiophenol and various aldehydes using sulfated tungstate as a mild, heterogeneous, and recyclable catalyst under ultrasonic irradiation at room temperature.
Materials:
-
2-Aminothiophenol (1 mmol)
-
Substituted Aldehyde (1 mmol)
-
Sulfated tungstate (10 wt%)
-
Ultrasonic bath or probe sonicator
-
Ethyl acetate for extraction
-
Saturated NaHCO₃ solution
Procedure:
-
In a round-bottom flask or vial, mix 2-aminothiophenol (1 mmol), the aldehyde (1 mmol), and sulfated tungstate (10 wt%).
-
Place the vessel in an ultrasonic bath, ensuring the liquid level inside the flask is at the same level as the water in the bath.
-
Irradiate the mixture with ultrasound at room temperature. Reaction times are typically short, ranging from 15 to 40 minutes.
-
Monitor the reaction via TLC until the starting materials are consumed.
-
Upon completion, add ethyl acetate (20 mL) to the mixture and stir.
-
Filter the solid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions.
-
Wash the filtrate with a saturated solution of NaHCO₃ (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting solid product is often of high purity, but can be recrystallized from an ethanol/water mixture if needed.
Caption: Workflow for ultrasound-assisted synthesis with catalyst recycling.
Comparative Data: Ultrasound-Assisted Methods
| Catalyst | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| Sulfated Tungstate | Solvent-free | 15-40 | Room Temp | 89-98 | [12] |
| None | Solvent-free | 20 | Room Temp | 65-83 | [7] |
| Catalyst-free | Ethanol | 45-60 | Room Temp | Moderate-Excellent | [13] |
Green Catalyst and Alternative Media Approaches
Causality & Principle: The choice of catalyst and reaction medium is central to green synthesis. Ideal green catalysts are non-toxic, efficient in small quantities, easily separable from the reaction mixture, and reusable.[9] Alternative media, such as ionic liquids (ILs), deep eutectic solvents (DESs), or simply water, can replace volatile organic compounds, reducing pollution and simplifying reaction work-up.[6][14][15]
Protocol: Synthesis in a Deep Eutectic Solvent (DES) [6][15]
This protocol uses a choline chloride-based DES as both the solvent and catalyst for the synthesis of benzothiazoles. DESs are biodegradable, have low vapor pressure, and can often be recycled.
Materials:
-
2-Aminothiophenol (1 mmol)
-
Substituted Aldehyde (1 mmol)
-
Choline Chloride (ChCl)
-
Imidazole
-
Ethyl acetate
-
Water
Procedure:
-
Prepare the DES: Gently heat an equimolar mixture of Choline Chloride and Imidazole until a clear, homogeneous liquid forms. This is your [CholineCl][Imidazole] DES, which will serve as the reaction medium and catalyst.
-
Add 2-aminothiophenol (1 mmol) and the aldehyde (1 mmol) to the prepared DES (e.g., 1 mL).
-
Stir the reaction mixture at a specified temperature (e.g., 70-80°C) for the required time (typically 30-90 minutes).[6][15]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature. Add water (10 mL) to precipitate the solid product.
-
Filter the product, wash with water, and dry.
-
The aqueous filtrate containing the DES can often be concentrated under vacuum to remove water and reused for subsequent reactions.
-
Further purification of the product can be achieved by recrystallization if necessary.
Comparative Data: Green Catalyst and Media
| Catalyst / Medium | Conditions | Time | Yield (%) | Key Advantage | Reference |
| [CholineCl][Imidazole]₂ DES | Solvent-free, 80°C | 30-90 min | 70-85 | Biodegradable, reusable medium | [15] |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130°C | 5 h | 85-95 | Heterogeneous, reusable catalyst | [16] |
| SnP₂O₇ | Ethanol, Reflux | 8-35 min | 87-95 | Reusable heterogeneous catalyst | [17] |
| Alum (KAl(SO₄)₂·12H₂O) | Water | 60-90 min | 85-95 | Inexpensive catalyst, water solvent | [18] |
| Silica Sulfuric Acid | Methanol, RT | 15-30 min | 88-96 | Mild conditions, reusable catalyst | [18] |
Summary and Comparative Analysis
To aid in the selection of the most appropriate method, the following table provides a high-level comparison of the discussed greener synthesis approaches.
| Methodology | Typical Reaction Time | Energy Input | Solvent Use | Catalyst Reusability | Key Benefit |
| Microwave-Assisted | 5-20 minutes | Moderate (efficient) | Often solvent-free or on solid support | High (if heterogeneous catalyst used) | Drastically reduced reaction time |
| Ultrasound-Assisted | 15-60 minutes | Low | Often solvent-free | High (if heterogeneous catalyst used) | Ambient temperature operation |
| Solvent-Free | Varies (min-hrs) | Low to Moderate | None | Dependent on catalyst type | Eliminates solvent waste and cost |
| Green Catalysts / Media | Varies (min-hrs) | Low to Moderate | Water, DES, ILs, or none | Excellent | High atom economy, low toxicity, recyclability |
Conclusion and Future Outlook
The adoption of greener synthetic methods for substituted benzothiazoles is not merely an environmental consideration but a strategic scientific advancement. Techniques utilizing microwave irradiation, ultrasound, solvent-free conditions, and recyclable catalysts consistently offer superior performance in terms of reaction speed, energy efficiency, and yield.[8] These protocols simplify product isolation, reduce hazardous waste, and align with the principles of sustainable chemistry, making them highly attractive for both academic research and industrial-scale production.
Future research will likely focus on integrating these techniques with other innovative fields. The exploration of biocatalytic approaches using enzymes like lipases and peroxidases, the development of continuous flow-chemistry systems for enhanced control and scalability, and the use of visible-light photoredox catalysis represent the next frontier in the clean and efficient synthesis of this vital heterocyclic scaffold.[6][9]
References
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- Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. (2021). Taylor & Francis Online.
- Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. (n.d.). Taylor & Francis Online.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI.
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Facile Synthesis of Bioactive 4H-[6][19]-Benzothiazines Under Solvent Free Conditions. (n.d.). Google Search. Retrieved from
- Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. (n.d.). ResearchGate.
- Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). Google Search.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). PMC - NIH.
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- (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2025). Google Search.
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Experimental Design for Testing Benzothiazole Efficacy: An Application Note and Protocol Guide
Introduction: The Versatile Benzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its wide spectrum of pharmacological activities.[1] Its derivatives have been extensively investigated and have shown significant potential as antimicrobial, anticancer, and neuroprotective agents.[2][3][4] The therapeutic versatility of the benzothiazole core stems from its ability to interact with a diverse range of biological targets, including enzymes and signaling proteins that are critical in various disease pathologies.[2][5] This guide provides a comprehensive overview of experimental designs and detailed protocols for evaluating the efficacy of benzothiazole-based compounds across these key therapeutic areas. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for preclinical assessment, emphasizing scientific integrity and logical experimental progression.
I. Antimicrobial Efficacy Testing
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[5] Benzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][6] The primary mechanism for some antibacterial benzothiazoles is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[7][8][9] Efficacy testing is crucial to determine the spectrum of activity and potency of new benzothiazole compounds.
Core Principle: Determining Minimum Inhibitory Concentration (MIC)
The cornerstone of in vitro antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] Two widely accepted methods for MIC determination are the broth microdilution and the Kirby-Bauer disk diffusion assays, standardized by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing of benzothiazole derivatives.
Protocol 1: Broth Microdilution Assay
This method determines the MIC in a liquid medium and is considered a quantitative test.[4]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Benzothiazole compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Plate reader (optional)
Procedure:
-
Prepare Compound Dilutions: Serially dilute the benzothiazole compound in MHB across the wells of the microtiter plate, typically in two-fold dilutions.
-
Inoculate Plates: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells with bacteria and no compound (positive growth control) and wells with broth only (sterility control). Also, run a plate with a standard antibiotic as a reference.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or with a plate reader.[10]
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a qualitative or semi-quantitative method that assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[14][15][16]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile paper disks impregnated with a known concentration of the benzothiazole compound
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Forceps
-
Ruler or caliper
Procedure:
-
Inoculate Plate: Dip a sterile swab into the standardized bacterial inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Apply Disks: Using sterile forceps, place the benzothiazole-impregnated disks and control antibiotic disks onto the agar surface, pressing gently to ensure full contact.[16]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the zone of no growth around each disk in millimeters.[17]
-
Interpret Results: Compare the zone diameters to standardized charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to the compound.[17]
| Parameter | Broth Microdilution | Kirby-Bauer Disk Diffusion |
| Result | Quantitative (MIC value) | Qualitative/Semi-quantitative (Zone of Inhibition) |
| Throughput | High | Moderate |
| Standardization | CLSI M07 | CLSI M02 |
II. Anticancer Efficacy Testing
Benzothiazole derivatives have demonstrated significant anticancer activity against a variety of tumor types.[18][19][20] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, leading to cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer.[21][22][23]
In Vitro Cytotoxicity Assessment
The initial step in evaluating the anticancer potential of a benzothiazole derivative is to determine its cytotoxic effect on cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol 3: MTT Cytotoxicity Assay
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
Benzothiazole compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzothiazole compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Efficacy Assessment: Xenograft Models
To evaluate the anticancer efficacy of a benzothiazole derivative in a living organism, xenograft models are commonly employed. These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[12][24][25][26][27]
Experimental Workflow: In Vivo Anticancer Efficacy
Caption: Workflow for in vivo anticancer efficacy testing using xenograft models.
Protocol 4: Subcutaneous Xenograft Model
This is the most common type of xenograft model due to its simplicity and ease of tumor measurement.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional, to improve tumor take rate)
-
Syringes and needles
-
Digital calipers
-
Benzothiazole compound formulation for in vivo administration
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.[12]
-
Injection: Subcutaneously inject the cell suspension into the flank of the mice.[25][26]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[28]
-
Treatment: Administer the benzothiazole compound and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with digital calipers two to three times a week and calculate the tumor volume using the formula: Volume = (length x width²) / 2.[6][18][26]
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition. Statistical analysis, such as a t-test or ANOVA, should be performed.[9][14][29][30]
Protocol 5: Orthotopic Xenograft Model
This model involves implanting tumor cells into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad), which can better recapitulate the tumor microenvironment and metastatic potential.[1][2][22][31][32]
Procedure: The procedure is similar to the subcutaneous model, with the key difference being the site of injection. For a breast cancer model, for instance, the cells are injected directly into the mammary fat pad of the mouse.[31][32] This requires more surgical skill and may necessitate imaging modalities to monitor tumor growth.
| Parameter | Subcutaneous Model | Orthotopic Model |
| Complexity | Relatively simple | More complex, requires surgical skill |
| Tumor Measurement | Calipers | May require imaging (e.g., bioluminescence) |
| Metastasis | Less common | More clinically relevant metastasis |
| Microenvironment | Less representative | More representative of the primary tumor site |
III. Neuroprotective Efficacy Testing
Benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD).[4][19][33] Their neuroprotective effects are thought to be mediated through various mechanisms, including the inhibition of α-synuclein aggregation, a key pathological hallmark of PD.[23][25][34][35][36]
In Vivo Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-characterized model of PD. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.[21][37][38][39]
Protocol 6: MPTP-Induced Parkinson's Disease Mouse Model
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
Sterile saline
-
Benzothiazole compound formulation
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Histological and immunohistochemical reagents
Procedure:
-
MPTP Administration: Administer MPTP to the mice via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.[40]
-
Compound Treatment: Administer the benzothiazole compound before, during, or after MPTP administration to assess its protective or therapeutic effects.
-
Behavioral Assessment:
-
Rotarod Test: This test assesses motor coordination and balance. Place the mice on a rotating rod and measure the latency to fall.[7][15][16][38][41]
-
Open Field Test: This test measures locomotor activity and anxiety-like behavior. Place the mice in an open arena and track their movement patterns.[2][8][24][37][42]
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the mice and perfuse them with saline followed by a fixative.
-
Collect the brains and process them for histological and immunohistochemical analysis.
-
Tyrosine Hydroxylase (TH) Staining: TH is a marker for dopaminergic neurons. Stain brain sections for TH to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic fibers in the striatum.[3][40][43][44]
-
Neurochemical Analysis: Measure the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).[3]
-
Signaling Pathways in Benzothiazole's Therapeutic Action
Caption: Key signaling pathways modulated by benzothiazole derivatives in anticancer and neuroprotective applications.
IV. Conclusion and Future Directions
The experimental designs and protocols detailed in this guide provide a robust framework for the preclinical evaluation of benzothiazole derivatives. By systematically assessing their antimicrobial, anticancer, and neuroprotective efficacy, researchers can gain valuable insights into their therapeutic potential. Future studies should focus on elucidating the precise molecular mechanisms of action, optimizing lead compounds for improved potency and safety profiles, and exploring novel delivery systems to enhance their therapeutic efficacy in vivo. The continued investigation of this versatile chemical scaffold holds great promise for the development of new and effective treatments for a wide range of diseases.
V. References
-
Statistical Analysis for Tumor Xenograft Experiments in Drug Development. (n.d.). Retrieved from [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151.
-
Skok, Ž., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 63(21), 12855–12872.
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151.
-
Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024). Retrieved from [Link]
-
Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.). LibreTexts Biology. Retrieved from [Link]
-
Xenograft Tumor Model Protocol. (2005). Protocol Online. Retrieved from [Link]
-
Skok, Ž., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Omega, 5(42), 27538–27550.
-
Examples of benzothiazole-based tubulin polymerization inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Darshan, 28(1), 1-25.
-
Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer. (2020). Journal of Visualized Experiments, (159), e60943.
-
Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. (2012). Molecular Neurodegeneration, 7, 12.
-
Protocol for the MPTP mouse model of Parkinson's disease. (2007). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules, 26(15), 4467.
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). CIBERONC. Retrieved from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]
-
Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. (2024). RSC Medicinal Chemistry, 15(2), 436-447.
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. Retrieved from [Link]
-
Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer. (2020). JoVE. Retrieved from [Link]
-
Benzothiazole analogues 1∼3 and colchicine site tubulin inhibitors 4∼6 as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation. (2018). Oncology Letters, 15(5), 7637–7645.
-
LLC cells tumor xenograft model. (n.d.). protocols.io. Retrieved from [Link]
-
Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (2022). Journal of Medicinal Chemistry, 65(3), 2115–2135.
-
MPTP Mouse Model of Parkinson's Disease. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 868–879.
-
Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (2018). Journal of Chemical and Pharmaceutical Research, 10(5), 1-14.
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2020). Annals of Translational Medicine, 8(16), 1009.
-
Benzothiazole derivatives as anticancer agents. (2016). Future Medicinal Chemistry, 8(13), 1565–1592.
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology, 46(12), 3837–3843.
-
Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. (2025). RSC Advances, 15(1), 1-15.
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]
-
Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023). Pharmaceutics, 15(6), 1735.
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1362897.
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Antibiotics, 9(5), 221.
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(19), 6296.
-
Benzothiazole derivatives as anticancer agents. (2016). Future Medicinal Chemistry, 8(13), 1565-1592.
-
Protocol for the MPTP mouse model of Parkinson's disease. (2007). Semantic Scholar. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks, 14(3), 1-10.
-
Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad. (2018). Journal of Visualized Experiments, (138), e57810.
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
-
Construction of subcutaneous xenograft tumor model. (2021). Bio-protocol, 11(18), e4163.
-
Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. (2012). ResearchGate. Retrieved from [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Retrieved from [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). Journal of Clinical Microbiology, 46(12), 3837-3843.
-
Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. (2020). Semantic Scholar. Retrieved from [Link]
-
Time course of dopaminergic degeneration in the acute MPTP mouse model. (n.d.). ResearchGate. Retrieved from [Link]
-
The mouse MPTP model: gene expression changes in dopaminergic neurons. (2004). Journal of Neurochemistry, 91(4), 863-875.
-
Assessment of the Effects of MPTP and Paraquat on Dopaminergic Neurons and Microglia in the Substantia Nigra Pars Compacta of C57BL/6 Mice. (2015). PLoS ONE, 10(11), e0142921.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate. This important heterocyclic scaffold is a key intermediate in the development of various pharmaceutical agents. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
Overview of the Core Synthesis
The most common and direct route to this compound is the condensation reaction between 2-amino-4-chlorothiophenol and an electrophilic two-carbon synthon, typically ethyl chlorooxoacetate or diethyl oxalate. This reaction is a variant of the classic benzothiazole synthesis, which involves the formation of the thiazole ring fused to a benzene ring.[1][2] The general reaction proceeds via an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the aromatic benzothiazole system.
Reaction Scheme
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is presented with potential causes and actionable solutions grounded in chemical principles.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
This is the most frequent issue and can be traced to several factors, primarily related to the stability and purity of the starting materials.
-
Potential Cause A: Degradation of 2-Amino-4-chlorothiophenol
-
Scientific Rationale: 2-Amino-4-chlorothiophenol is highly susceptible to oxidation. The thiol (-SH) group can easily oxidize in the presence of air to form the corresponding disulfide (bis(2-amino-4-chlorophenyl) disulfide).[3] This disulfide is unreactive under the typical reaction conditions and represents a direct loss of your starting material.
-
Troubleshooting Steps:
-
Assess Purity: Check the melting point of your 2-amino-4-chlorothiophenol. Pure material melts at 56-61 °C. A broad or significantly lower melting point suggests impurities.
-
Use Fresh Reagent: Always use a freshly opened bottle or a reagent that has been stored properly under an inert atmosphere (e.g., argon or nitrogen).
-
Degas Your Solvent: Before starting the reaction, degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.
-
Run Under Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon to prevent atmospheric oxygen from entering the flask.
-
-
-
Potential Cause B: Incorrect Stoichiometry or Reagent Addition
-
Scientific Rationale: Ethyl chlorooxoacetate is highly reactive and susceptible to hydrolysis if moisture is present. Adding it too quickly can also lead to localized heating and potential side reactions.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the ethyl chlorooxoacetate to ensure the complete consumption of the more valuable aminothiophenol.
-
Control Addition: Dissolve the ethyl chlorooxoacetate in your reaction solvent and add it dropwise to the solution of 2-amino-4-chlorothiophenol, especially if the reaction is exothermic. Maintaining a low temperature (e.g., 0-5 °C) during addition is often beneficial.
-
-
-
Potential Cause C: Inappropriate Reaction Conditions
-
Scientific Rationale: The condensation and subsequent cyclization/dehydration may require specific thermal conditions and the presence of a base to proceed efficiently. The base acts to neutralize the HCl generated during the initial acylation.
-
Troubleshooting Steps:
-
Temperature Control: While the initial acylation may be done at a low temperature, the cyclization and dehydration steps often require heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. A typical protocol may involve refluxing in a solvent like ethanol or toluene.
-
Choice of Base: A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is commonly used. Ensure at least one equivalent of the base is present.
-
-
Question 2: My final product is contaminated with a significant impurity. How do I identify and remove it?
Impurity profiles can often point directly to a specific flaw in the experimental setup.
-
Common Impurity A: Bis(2-amino-4-chlorophenyl) disulfide
-
Identification: This impurity is less polar than the starting aminothiophenol but may have a similar polarity to the final product, complicating purification. It can be identified by mass spectrometry (look for the corresponding M+ peak) and ¹H NMR (complex aromatic signals, absence of the ester ethyl group).
-
Cause: As discussed, this arises from the oxidation of the starting material.[3]
-
Solution:
-
Prevention: The best solution is prevention by running the reaction under strictly anaerobic conditions.
-
Removal: Careful column chromatography on silica gel is the most effective method for removal. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.
-
-
-
Common Impurity B: Unreacted 2-Amino-4-chlorothiophenol
-
Identification: Easily detected by TLC as it is typically more polar than the product and will have a lower Rf value.
-
Cause: Insufficient electrophile (ethyl chlorooxoacetate), inadequate reaction time, or temperatures too low for the reaction to go to completion.
-
Solution:
-
Reaction Optimization: Ensure a slight excess of the electrophile and monitor the reaction by TLC until the starting aminothiophenol spot disappears.
-
Work-up: An acidic wash (e.g., dilute HCl) during the work-up can help remove the basic starting material by converting it to its more water-soluble ammonium salt. However, be cautious as this may potentially hydrolyze your ester product if conditions are too harsh.
-
Purification: Column chromatography will effectively separate the polar starting material from the less polar product.
-
-
Question 3: The reaction stalls and does not proceed to completion. What can I do?
A stalled reaction indicates that the activation energy for a key step is not being overcome.
-
Potential Cause: Insufficient Driving Force for Dehydration
-
Scientific Rationale: The final step of the mechanism is the elimination of a water molecule to form the aromatic benzothiazole ring. This step can sometimes be slow.
-
Troubleshooting Steps:
-
Add a Dehydrating Agent: Incorporating a Dean-Stark trap if using a solvent like toluene can help by physically removing water as it forms, driving the equilibrium towards the product (Le Châtelier's principle).
-
Catalysis: While often not necessary, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be added to promote the dehydration step. This should be done with caution and monitored carefully to avoid degradation of the product.
-
-
Detailed Experimental Protocol (Example)
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.
Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-4-chlorothiophenol (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent (e.g., THF, Dichloromethane, or Toluene).
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of ethyl chlorooxoacetate (1.05 eq) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this reaction?
-
A: 2-Amino-4-chlorothiophenol is a thiol and has a strong, unpleasant odor. It is also an irritant.[4] Ethyl chlorooxoacetate is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
-
Q: Can I use diethyl oxalate instead of ethyl chlorooxoacetate?
-
A: Yes, diethyl oxalate is a common alternative. The reaction with diethyl oxalate typically requires higher temperatures and sometimes different catalytic conditions to drive the condensation and cyclization, but it can be an effective and often less expensive alternative.
-
-
Q: What is a typical yield for this synthesis?
-
A: Yields are highly dependent on the purity of the starting materials and the optimization of reaction conditions. With careful execution under an inert atmosphere, yields can range from 60% to over 85%.
-
-
Q: How can I confirm the structure of my final product?
-
A: The structure should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see a triplet and a quartet corresponding to the ethyl ester group, along with signals in the aromatic region for the three benzothiazole protons.
-
¹³C NMR: Will show the characteristic carbonyl carbon of the ester, carbons of the ethyl group, and the aromatic carbons of the benzothiazole ring.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (C₁₀H₈ClNO₂S, MW: 241.70 g/mol ).
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹.
-
-
Data Summary Table
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Key Hazards |
| 2-Amino-4-chlorothiophenol | C₆H₆ClNS | 159.64 | 56-61 | Irritant, Stench |
| Ethyl chlorooxoacetate | C₄H₅ClO₃ | 136.53 | N/A | Corrosive, Lachrymator |
| Triethylamine | C₆H₁₅N | 101.19 | -115 | Flammable, Corrosive |
| This compound | C₁₀H₈ClNO₂S | 241.70 | N/A | (Assume Irritant) |
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Elegant Processing of Learning and optimization Systems. Retrieved from [Link]
-
Nikpassand, M., Fekri, L. Z., & Zare, A. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2976. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Khan, I., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 127-169. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Manjula, K., & Somashekar, B. (1998). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 60(4), 235-237. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorobenzenethiol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Gaponova, R. G., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(24), 7586. Retrieved from [Link]
-
Gaponova, R. G., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Retrieved from [Link]
Sources
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. CAS 1004-00-8: 2-Amino-4-chlorothiophenol | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of Crude Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Welcome to the technical support guide for Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate. As a pivotal intermediate in pharmaceutical research and drug development, achieving high purity is paramount for the reliability of downstream applications. This guide is structured from our extensive field experience to help you navigate the common, and often subtle, challenges encountered during the purification of this molecule. We will move beyond simple protocols to explain the chemical principles, enabling you to troubleshoot effectively and optimize your workflow.
Section 1: Understanding the Core Challenge - Common Impurities
The purification strategy for any compound is dictated by the impurities present. In the synthesis of this compound, which often involves the condensation of a 2-aminothiophenol derivative, impurities typically arise from three sources: unreacted starting materials, reaction byproducts, and degradation of the target molecule.[1][2]
Table 1: Profile of Common Impurities
| Impurity Name | Source | Key Properties & Purification Impact |
| 4-Chloro-2-aminothiophenol | Starting Material | A polar, basic compound. Can often be removed with an acidic wash during workup, but may co-elute with the product in certain chromatography systems if not fully removed. |
| 5-Chloro-1,3-benzothiazole-2-carboxylic acid | Degradation | Formed via hydrolysis of the ethyl ester. This is the most common and troublesome impurity. Its high polarity causes it to streak on TLC plates and it can be difficult to separate from the product. Its presence indicates exposure to water, acid, or base at elevated temperatures. |
| Di-substituted Byproducts | Side Reaction | Oligomeric or dimeric species formed during synthesis. Typically much less polar or significantly more polar than the desired product, making them separable by column chromatography. |
| Residual Solvents (e.g., Toluene, DMF, Ethanol) | Synthesis | Can prevent the product from crystallizing, causing it to remain an oil or waxy solid. Removed by evaporation under high vacuum, but may require co-evaporation with a more volatile solvent. |
| Ring-Opened Degradants | Degradation | The benzothiazole ring, while aromatic and relatively stable, can be forced open under harsh acidic or basic conditions, leading to a complex mixture of highly polar impurities.[3][4] |
Section 2: Troubleshooting Guide
This section is designed to address specific issues you may encounter in the lab.
Q1: My TLC plate shows a persistent streak originating from the baseline, even in different solvent systems. What's happening?
A: This is a classic sign of a highly polar, acidic impurity, which is almost certainly the hydrolyzed carboxylic acid (5-chloro-1,3-benzothiazole-2-carboxylic acid). The carboxyl group interacts strongly with the silica gel, causing streaking.
-
Causality: The ester moiety on your target compound is susceptible to hydrolysis, especially if the crude reaction mixture was heated in the presence of water, or if the workup involved unbuffered aqueous layers.
-
Immediate Action:
-
Before concentrating your organic extracts, perform a wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic impurity, forming a salt that is highly soluble in the aqueous layer and will be partitioned away from your product.
-
Follow with a brine wash to remove residual water from the organic layer.
-
Dry thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating.
-
-
Pro-Tip: To confirm, spot your crude material on a TLC plate, and next to it, spot the material after a bicarbonate wash. The streak should be significantly reduced or absent in the washed sample.
Q2: I've isolated my product via column chromatography, but the yield is very low and my NMR shows clean fractions followed by mixed fractions.
A: This indicates poor separation on the column, likely due to an improperly chosen solvent system or incorrect column packing. The goal of flash chromatography is not just to separate spots on a TLC plate, but to ensure a significant difference in retention factor (ΔRf) for practical separation.
-
Causality: A ΔRf of at least 0.2 between your product and the nearest impurity is ideal for good separation. If the spots are too close, their elution bands will overlap significantly on the column.
-
Troubleshooting Workflow:
-
Re-evaluate your TLC Solvent System: Aim for an Rf of ~0.3 for your product. Test various solvent systems. A good starting point is a gradient of Ethyl Acetate in Hexane or Dichloromethane in Hexane.[5][6]
-
Consider a Less Polar System: If impurities are eluting too close to your product, decrease the polarity of the mobile phase (e.g., go from 20% EtOAc/Hexane to 10% EtOAc/Hexane). This will increase the retention time of all compounds but may improve the relative separation.
-
Column Packing: Ensure your column is packed perfectly without any air bubbles or cracks, which lead to channeling and poor separation. A slurry packing method is generally most reliable.
-
Q3: After removing the solvent, my product is a persistent, thick oil that refuses to crystallize. How can I obtain a solid?
A: This is typically caused by residual solvents or minor impurities that inhibit the formation of a crystal lattice.
-
Causality: The molecules of your target compound need to arrange themselves into an ordered, low-energy lattice to crystallize. Impurity molecules disrupt this process.
-
Step-by-Step Solutions:
-
High Vacuum: First, ensure all solvents are removed by placing the sample under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is stable.
-
Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane or pentane). Scrape the sides of the flask with a glass rod. This mechanical agitation can induce nucleation, and the solvent will wash away non-polar impurities, often resulting in the formation of a solid precipitate which can then be filtered.
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add a single tiny crystal to the oil. This "seed" can act as a template for crystal growth.
-
Slow Recrystallization: If trituration fails, attempt a formal recrystallization as detailed in the next section. Dissolve the oil in a minimal amount of a hot solvent (e.g., isopropanol or ethanol) and allow it to cool very slowly to room temperature, then to 0-4°C.
-
Section 3: Validated Purification Protocols
These protocols are designed to be self-validating through the use of in-process checks like TLC.
Protocol 1: Optimized Aqueous Workup
-
Objective: To remove acidic, basic, and water-soluble impurities from the crude reaction mixture.
-
Procedure:
-
Dilute the crude reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash with 1M HCl (if basic impurities like unreacted aminothiophenol are suspected). Check the pH of the aqueous layer to ensure it is acidic.
-
Wash with saturated aqueous NaHCO₃ solution to remove acidic impurities. Crucial Step: Continue washing until the aqueous layer is basic (check with pH paper) to ensure complete removal of the hydrolyzed acid.[7]
-
Wash with saturated NaCl solution (brine) to remove the bulk of the dissolved water.
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Protocol 2: High-Resolution Flash Column Chromatography
-
Objective: To separate the target compound from impurities of similar polarity.
-
Materials: Silica gel (230-400 mesh), appropriate grade solvents (Hexane, Ethyl Acetate), TLC plates, glass column.
-
Procedure:
-
Solvent System Selection: Identify a solvent system that provides an Rf value of ~0.3 for the product and maximal separation from other spots. A common starting point is 10-20% Ethyl Acetate in Hexane.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar solvent to be used.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column. This prevents band broadening.
-
Elution: Begin elution with the selected solvent system. If separation is difficult, a shallow gradient (e.g., starting at 5% EtOAc/Hexane and slowly increasing to 20%) can significantly improve resolution.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose solvent for recrystallizing this compound?
-
A: Alcohols like ethanol or isopropanol are excellent starting points. The compound generally has good solubility in hot alcohol and reduced solubility upon cooling. For a two-solvent system, dissolving in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) followed by the slow addition of a poor solvent (like heptane or hexane) at an elevated temperature until turbidity is observed can yield high-quality crystals upon cooling.[8]
-
-
Q: How can I definitively confirm the purity and identity of my final product?
-
A: A combination of techniques is required.
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
-
¹H NMR: Should show the correct protons with the expected chemical shifts, splitting patterns, and integration. The absence of impurity signals is key.
-
LC-MS: Provides an accurate mass for the parent ion and a purity assessment via UV trace (e.g., >95% by area).
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
-
-
Q: What are the stability and storage considerations for the purified compound?
-
A: The primary stability concern is the hydrolysis of the ethyl ester. Therefore, the compound should be stored in a tightly sealed container, protected from moisture. While benzothiazoles are generally stable, extended exposure to strong light should be avoided to prevent potential photodegradation.[4] Storage in a desiccator at room temperature or in a freezer for long-term storage is recommended.
-
Section 5: Visual Workflows
General Purification Workflow
Caption: General purification workflow from crude mixture to final product.
Troubleshooting: Low Purity after Chromatography
Caption: Decision tree for troubleshooting low purity after column chromatography.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved from [Link]
-
Bede, L., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Retrieved from [Link]
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2019). Semantic Scholar. Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Bede, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. Retrieved from [Link]
-
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scirp.org. Retrieved from [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
5-Chloro-[3][9][10]Thiadiazole-2-Carboxylicacid Ethyl Ester. (2024). ChemBK. Retrieved from [Link]
-
Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Physics @ Manasagangotri. Retrieved from [Link]
-
2-Chloro-thiazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. (1997). Patent 0794180.
- Process for preparing 2-chloro-5-chloromethylthiazole. (2001). Google Patents.
-
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,2,3-triazole-4-carboxylate. (n.d.). PubMed Central (NIH). Retrieved from [Link]
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYLATE CAS#: 81449-93-6 [amp.chemicalbook.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Substituted Benzothiazoles
Welcome to the technical support center for the synthesis of 2-substituted benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. The guidance provided is based on established chemical principles and practical laboratory experience.
Introduction to Benzothiazole Synthesis
The synthesis of 2-substituted benzothiazoles, a critical scaffold in medicinal chemistry, most commonly involves the condensation of 2-aminothiophenol with various electrophilic partners such as aldehydes, carboxylic acids, or their derivatives.[1][2][3][4] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired product. Understanding the mechanisms behind these side reactions is paramount for effective troubleshooting and optimization.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues, their underlying causes, and provides actionable solutions to mitigate them.
Issue 1: Formation of a Disulfide Byproduct
Question: I am observing a significant amount of a byproduct that I suspect is bis(2-aminophenyl) disulfide. How can I confirm its identity and prevent its formation?
Answer:
Probable Cause: The formation of bis(2-aminophenyl) disulfide is a common side reaction that occurs due to the oxidation of the starting material, 2-aminothiophenol.[5] The thiol group (-SH) is highly susceptible to oxidation, especially in the presence of air (oxygen), oxidizing agents, or certain metal catalysts under neutral or basic conditions.
Diagnostic Check:
-
TLC Analysis: The disulfide byproduct typically has a different polarity compared to the starting material and the desired benzothiazole product, and will therefore have a distinct Rf value on a TLC plate.
-
Mass Spectrometry: Analysis of the reaction mixture by LC-MS or direct-infusion MS will show a peak corresponding to the molecular weight of bis(2-aminophenyl) disulfide (approximately 248.37 g/mol ).
Solutions:
-
Inert Atmosphere: The most effective way to prevent oxidation is to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the exposure of the reaction mixture to atmospheric oxygen.
-
Degassing Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Reducing Agents: In some cases, the disulfide can be cleaved back to the thiol in situ. For instance, NaSH has been used to mediate the reaction of bis(2-aminophenyl) disulfides with aldehydes.[6] Similarly, BH3NH3 can be used for the reductive cyclization of the disulfide with CO2.[7][8][9][10]
-
Reaction Sequencing: Add the 2-aminothiophenol to the reaction mixture just before the addition of the coupling partner, minimizing its exposure time to potentially oxidizing conditions.
Experimental Protocol: Reaction Setup under Inert Atmosphere
-
Assemble the reaction glassware (e.g., round-bottom flask, condenser) and dry it thoroughly in an oven.
-
Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Introduce the solvent and any solid reagents (except 2-aminothiophenol) into the flask under a positive pressure of the inert gas.
-
If necessary, degas the solvent by bubbling the inert gas through the liquid for 15-30 minutes.
-
Add the 2-aminothiophenol via syringe through a septum, ensuring a continuous positive pressure of the inert gas is maintained.
-
Proceed with the reaction as planned, maintaining the inert atmosphere throughout the process.
Issue 2: Formation of Benzothiazoline Intermediate
Question: My reaction to form a 2-substituted benzothiazole seems to stall at an intermediate stage. I suspect the formation of a benzothiazoline. How can I drive the reaction to completion?
Answer:
Probable Cause: The reaction between 2-aminothiophenol and an aldehyde initially forms a 2-substituted-2,3-dihydrobenzothiazole, also known as a benzothiazoline intermediate.[1] The final step to the desired benzothiazole is an oxidation (dehydrogenation) of this intermediate. If the oxidizing agent is absent, weak, or consumed, the reaction can stall at the benzothiazoline stage.
dot
Caption: Formation of Benzothiazoline Intermediate.
Solutions:
-
Introduce an Oxidant: If not already included, an oxidizing agent is necessary to convert the benzothiazoline to the benzothiazole. Common oxidants include:
-
Air/Oxygen: For many syntheses, simply stirring the reaction mixture in the presence of air is sufficient.[5]
-
DMSO: Dimethyl sulfoxide can act as an oxidant at elevated temperatures.[5]
-
Hydrogen Peroxide (H₂O₂): A mixture of H₂O₂/HCl can be an effective catalytic system.[1][11]
-
Molecular Iodine (I₂): Iodine can promote the condensation and subsequent oxidation.[5][12]
-
Metal Catalysts: Certain metal catalysts, such as CuBr₂, can facilitate the oxidation.[1][13]
-
-
Increase Reaction Temperature: Higher temperatures can sometimes promote the dehydrogenation step, especially when using milder oxidants like DMSO or air.
-
Photochemical Methods: Visible light-promoted synthesis can generate oxidizing species in situ to drive the conversion.[5][11]
Quantitative Data on Oxidant Choice:
| Oxidant System | Typical Conditions | Yield Range | Reference |
| Air/DMSO | Room temp. to 140°C | Good to Excellent | [1][5] |
| H₂O₂/HCl | Ethanol, Room Temp. | 85-94% | [1][11] |
| Molecular Iodine | DMF, Room Temp. | High | [5] |
| CuBr₂ | Ethanol, Reflux | Varies | [1] |
Issue 3: Low Yield with Electron-Rich or Sterically Hindered Aldehydes
Question: I am getting poor yields when using electron-donating groups on my aromatic aldehyde or when using sterically hindered aldehydes. What is causing this and how can I improve the yield?
Answer:
Probable Cause:
-
Electron-Donating Groups (EDGs): EDGs on the aromatic aldehyde decrease the electrophilicity of the carbonyl carbon, slowing down the initial nucleophilic attack by the amino group of 2-aminothiophenol. This can lead to incomplete conversion or favor side reactions.
-
Steric Hindrance: Bulky groups near the carbonyl functionality can sterically impede the approach of the nucleophile, again slowing the desired reaction.
Solutions:
-
Stronger Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can activate the carbonyl group, making it more electrophilic and facilitating the initial condensation step. Examples include p-toluenesulfonic acid (p-TsOH), sulfated tungstate, or Zn(OAc)₂·2H₂O.[5][12][14]
-
Higher Reaction Temperature and Longer Reaction Times: Increasing the thermal energy of the system can help overcome the activation barrier for less reactive substrates.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions with sluggish substrates, leading to higher yields in shorter times.[1][11][15]
-
Alternative Synthetic Routes: For particularly challenging substrates, consider alternative methods that do not involve an aldehyde condensation, such as the reaction of 2-aminothiophenol with a carboxylic acid or acyl chloride.[1][11][13][16]
dot
Caption: Troubleshooting Workflow for Low Yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted benzothiazoles?
A1: The most prevalent method is the condensation of 2-aminothiophenol with various carbonyl compounds.[3][4][11] Key reaction partners include:
-
Aldehydes: Leads to a wide variety of 2-aryl and 2-alkyl benzothiazoles.[1][5][12]
-
Carboxylic Acids: A direct and atom-economical approach, often requiring a catalyst and/or high temperatures.[1][11][12]
-
Acyl Chlorides/Anhydrides: Highly reactive partners that typically give good yields under mild conditions.[1][13][16]
-
Ketones: Can also be used, though the reaction may proceed differently depending on the ketone structure.[1][13]
-
Nitriles: A copper-catalyzed method allows for the synthesis from nitriles.[5][11]
Q2: How do I choose the right solvent for my benzothiazole synthesis?
A2: Solvent choice can significantly impact reaction rate and outcome. Common choices include:
-
Ethanol: A versatile and environmentally friendly solvent suitable for many condensations.[1][11]
-
DMSO: Can act as both a solvent and an oxidant, particularly at higher temperatures.[5]
-
Toluene: Often used for reactions that require azeotropic removal of water.
-
DMF: A polar aprotic solvent that can be effective for certain reactions.[5]
-
Water: Green chemistry approaches have been developed using water as a solvent, often with a catalyst.[5][17]
-
Solvent-free conditions: Some methods, particularly those using microwave irradiation or specific catalysts, can be performed without a solvent, offering a greener alternative.[1][11][12][15]
Q3: My final product is difficult to purify. What are some common impurities and purification strategies?
A3: Common impurities include unreacted 2-aminothiophenol, the bis(2-aminophenyl) disulfide byproduct, and the benzothiazoline intermediate.
-
Column Chromatography: This is the most common method for purification, allowing for the separation of compounds with different polarities.[1] A gradient elution with a hexane/ethyl acetate solvent system is often effective.
-
Recrystallization: If the product is a solid and sufficiently pure after initial workup, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective way to obtain highly pure material.
-
Acid/Base Extraction: Unreacted 2-aminothiophenol can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup.
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Yes, significant research has been dedicated to developing greener synthetic routes. These include:
-
Catalyst-free reactions: Some methods proceed efficiently without a catalyst, simply by heating in a suitable solvent like DMSO.[5]
-
Use of water as a solvent: Several catalytic systems have been developed that are effective in water.[5][17]
-
Solvent-free reactions: As mentioned, microwave-assisted and certain catalytically driven reactions can be performed without solvent.[1][11][12][15]
-
Use of CO₂ as a C1 source: Innovative methods utilize carbon dioxide as a raw material, which is an environmentally benign approach.[11]
-
Recyclable Catalysts: The use of heterogeneous or reusable catalysts, such as silica-supported acids or magnetic nanoparticles, simplifies purification and reduces waste.[1][11][12][18]
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
- Synthesis and various biological activities of benzothiazole derivative: a review.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Catalyst-free reductive cyclization of bis(2-aminophenyl)
- Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a].
- Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
- Benzothiazole synthesis. Organic Chemistry Portal.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
- Catalyst-free reductive cyclization of bis(2-aminophenyl)
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. Semantic Scholar.
- Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole derivatives.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.
- Benzothiazole. Wikipedia.
- Efficient synthesis of benzothiazole derivatives by reaction of bis(2-aminophenyl) disulfides and aldehydes mediated by NaSH under microwave irradiation.
- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancre
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. ijper.org [ijper.org]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. Benzothiazole - Wikipedia [en.wikipedia.org]
- 17. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Benzothiazole Ring Formation: A Technical Support Center for Optimal Reaction Conditions
Welcome to the technical support center for benzothiazole synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into optimizing the formation of the benzothiazole ring. This resource is structured to address common challenges and provide actionable solutions in a direct question-and-answer format, ensuring scientific integrity and logical problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the benzothiazole core?
The most prevalent and versatile precursor for the benzothiazole skeleton is 2-aminothiophenol. This compound readily undergoes condensation with a variety of electrophilic partners to form the thiazole ring. Common reaction partners include aldehydes, ketones, carboxylic acids, and nitriles, each leading to a 2-substituted benzothiazole.[1][2] Alternative methods may involve the intramolecular cyclization of N-arylthioureas or the reaction of ortho-haloanilines with sulfur-containing reagents.[3][4]
Q2: My reaction of 2-aminothiophenol with an aromatic aldehyde is giving a low yield. What are the likely causes and how can I improve it?
Low yields in this classic condensation reaction can stem from several factors. The primary suspects are incomplete reaction, degradation of starting materials or product, and formation of side products.
-
Causality: The initial step is the formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization. The subsequent oxidation/aromatization to the benzothiazole is a critical, and often rate-limiting, step. Inefficient oxidation can lead to the accumulation of the benzothiazoline intermediate.[1]
-
Troubleshooting Steps:
-
Optimize the Catalyst: While the reaction can proceed without a catalyst, various catalysts can significantly improve the yield. Acid catalysts, such as p-toluenesulfonic acid (p-TSA) or even ammonium chloride (NH4Cl), can facilitate the initial condensation by activating the aldehyde carbonyl group.[3][4] Oxidative catalysts are often crucial for the final aromatization step. Options range from molecular oxygen (air) to milder oxidants like hydrogen peroxide/HCl or iodine.[2][5]
-
Solvent Selection: The choice of solvent is critical. Polar protic solvents like ethanol can be effective, while aprotic solvents such as DMF or DMSO are also commonly used, particularly when a higher temperature is required.[1][2][5] For some protocols, a mixture of solvents like chlorobenzene/DMSO has proven optimal.[1][4]
-
Temperature and Reaction Time: Ensure the reaction is proceeding at an optimal temperature. While some modern methods operate at room temperature, many traditional syntheses require reflux conditions.[1][2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
The most common side product is the benzothiazoline intermediate, which results from incomplete oxidation. Another possibility, especially with sensitive substrates, is the formation of disulfide-linked dimers of 2-aminothiophenol.
-
Minimization Strategies:
-
Ensure Efficient Oxidation: As mentioned, the choice of oxidant is key. If using air as the oxidant, ensure good aeration of the reaction mixture. For more stubborn cases, consider adding a dedicated oxidizing agent.
-
Control of Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to decomposition and the formation of tars.[4] A careful optimization of temperature and reaction time is essential.
-
Purity of Starting Materials: Impurities in the 2-aminothiophenol or the aldehyde can lead to unwanted side reactions. Ensure the purity of your starting materials before commencing the reaction.
-
Troubleshooting Guide: Specific Issues
Issue 1: The reaction with an aliphatic aldehyde is not working well.
-
Problem: Reactions involving aliphatic aldehydes are often more challenging than those with aromatic aldehydes, frequently resulting in lower yields or a complex mixture of products.[1]
-
Expert Analysis: Aliphatic aldehydes are more prone to self-condensation (aldol reaction) under both acidic and basic conditions. They are also more susceptible to over-oxidation. The electronic nature of aromatic aldehydes, which stabilizes the intermediate Schiff base, is absent in their aliphatic counterparts.
-
Recommended Protocol:
-
Use Milder Conditions: Opt for room temperature reactions where possible.
-
Catalyst Choice: A mild acid catalyst like NH4Cl in a methanol-water solvent system can be effective as it activates the aldehyde without promoting significant side reactions.[4]
-
Visible-Light Photoredox Catalysis: Modern approaches using visible light and a suitable photocatalyst can offer a milder and more selective route for the synthesis of benzothiazoles from aliphatic aldehydes.[4]
-
Issue 2: My product is difficult to purify by column chromatography.
-
Problem: The crude product is an oil or streaks on the silica gel column, making purification challenging.[5]
-
Expert Analysis: Some benzothiazole derivatives can be oily at room temperature. Additionally, the basic nitrogen atom in the benzothiazole ring can interact strongly with the acidic silica gel, leading to poor separation.[5]
-
Solutions:
-
Alternative Purification: If column chromatography is ineffective, consider recrystallization from a suitable solvent system.
-
Derivative Formation: For oily products, conversion to a solid salt (e.g., hydrochloride or picrate) can facilitate purification through recrystallization. The pure benzothiazole can then be regenerated.[5]
-
Modify the Stationary Phase: If you must use chromatography, consider using neutral or basic alumina instead of silica gel to minimize acidic interactions.[5] Alternatively, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine in the eluent.
-
Experimental Protocols & Data
Protocol 1: General Synthesis of 2-Arylbenzothiazoles using an Oxidative Catalyst
This protocol provides a general guideline for the condensation of 2-aminothiophenol with aromatic aldehydes.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Addition of Reactant: Add 2-aminothiophenol (1.0 mmol, 1.0 equivalent) to the solution.
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst. For example, a mixture of H2O2/HCl can be effective.[2][5]
-
Reaction: Stir the mixture at room temperature or reflux, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of 2-phenylbenzothiazole from benzaldehyde and 2-aminothiophenol, based on literature data.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H2O2/HCl | Ethanol | Room Temp. | 1 | High | [2] |
| NH4Cl | Methanol/Water | Room Temp. | 1 | High | [4] |
| p-TSA | Toluene | Reflux | 3-5 | Good-Excellent | [4] |
| Iodine | Ethanol | Reflux | 2-4 | Good-Excellent | [5] |
| None (Air) | DMSO | 120 | 1 | Moderate | [2] |
Visualizing the Process
General Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed formation of a benzothiazole from 2-aminothiophenol and an aldehyde.
Sources
Stability issues of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate in solution
Welcome to the technical support center for Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your research, offering explanations and actionable protocols to diagnose and resolve them.
Question 1: I'm observing a rapid loss of my compound in a protic solvent like ethanol or methanol. What is the likely cause?
Answer: The most probable cause is solvolysis, specifically hydrolysis or alcoholysis of the ethyl ester group. Benzothiazole-2-carboxylates can be susceptible to nucleophilic attack at the carbonyl carbon of the ester. In the presence of water (hydrolysis) or an alcohol solvent (alcoholysis), this can lead to the formation of 5-chloro-1,3-benzothiazole-2-carboxylic acid or a different ester, respectively. The rate of this degradation is often accelerated by the presence of acidic or basic catalysts.
To confirm this, you can perform a simple time-course study. Monitor the concentration of your starting material and the appearance of the corresponding carboxylic acid using a suitable analytical method like HPLC-UV.
Experimental Protocol: Monitoring Solvolysis by HPLC-UV
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Solution Preparation: Prepare a solution of this compound in the desired protic solvent (e.g., ethanol with a known water content) at a typical experimental concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC-UV system to determine the initial peak area of the compound.
-
Incubation: Store the solution under your typical experimental conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject aliquots and monitor the peak area of the starting material. Look for the appearance of a new, more polar peak, which is likely the carboxylic acid degradant.
-
Data Analysis: Plot the percentage of the remaining this compound against time to determine the degradation rate.
Question 2: My solution of this compound is turning yellow/brown upon exposure to light. Why is this happening?
Answer: Benzothiazole derivatives can be susceptible to photodegradation.[1][2][3] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of colored degradants. The specific degradation pathway can be complex and may involve photoisomerization or photo-oxidation.[2]
To mitigate this, always work with this compound in amber vials or protect your solutions from light by wrapping them in aluminum foil. If your experimental setup requires exposure to light, it is crucial to run a control experiment to assess the photostability under those specific conditions.
Experimental Protocol: Assessing Photostability
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Sample Preparation: Prepare two identical solutions of the compound in your chosen solvent.
-
Light Exposure: Wrap one vial completely in aluminum foil (dark control) and place it alongside the unwrapped vial. Expose both to your experimental light source or ambient laboratory light for a defined period.
-
Analysis: After the exposure period, analyze both solutions by HPLC-UV or LC-MS.
-
Comparison: Compare the chromatograms of the exposed and dark control samples. A decrease in the parent compound peak and the appearance of new peaks in the exposed sample indicate photodegradation.
Question 3: I'm conducting a reaction in the presence of an oxidizing agent and see a significant loss of my starting material. Is this expected?
Answer: Yes, the benzothiazole ring system can be susceptible to oxidation.[4] The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones, or even ring cleavage under harsh conditions. Common laboratory oxidizing agents can promote this degradation.
It is advisable to avoid strong oxidizing agents if the integrity of the benzothiazole core is critical for your application. If an oxidation step is necessary for your synthesis, consider using milder or more selective reagents and perform careful reaction monitoring to minimize degradation of the benzothiazole moiety.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for stock solutions of this compound?
For maximum stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed vial, protected from light. It is recommended to use anhydrous aprotic solvents like DMSO, DMF, or acetonitrile for long-term storage.[5][6] Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles and minimize the introduction of atmospheric moisture.
Which solvents are recommended for preparing solutions of this compound?
The choice of solvent depends on the intended application and the required stability for that timeframe.
-
For long-term storage: Anhydrous aprotic solvents such as DMSO, DMF, and acetonitrile are preferred.
-
For short-term experimental use: A wider range of solvents can be used, including ethyl acetate, dichloromethane, and acetone.[7] However, be mindful of potential degradation in protic solvents like ethanol and methanol, especially if the solution will be stored for an extended period or exposed to acidic or basic conditions.
How does pH affect the stability of this compound in aqueous solutions?
The stability of the ethyl ester is highly pH-dependent.
-
Acidic Conditions: Acid-catalyzed hydrolysis of the ester to the corresponding carboxylic acid can occur.
-
Basic Conditions: Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis and will lead to the formation of the carboxylate salt.
For applications in aqueous buffers, it is crucial to determine the stability of the compound at the specific pH of your experiment. A forced degradation study under acidic and basic conditions is highly recommended.[8][9]
Forced Degradation Studies: A Proactive Approach
To comprehensively understand the stability of this compound in your specific experimental context, we strongly recommend performing forced degradation studies. These studies intentionally expose the compound to harsh conditions to identify potential degradation pathways and products.[8][9][10]
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) | Hydrolysis of the ethyl ester to the carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH, room temperature | Rapid hydrolysis (saponification) of the ethyl ester. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the sulfur atom, potential ring cleavage.[11] |
| Thermal Stress | Heat solution (e.g., 60-80°C) in a stable solvent | Assess thermal liability. |
| Photochemical Stress | Exposure to UV light (e.g., 254 nm or 365 nm) or high-intensity visible light | Photodegradation, formation of colored impurities.[1] |
Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.
By proactively investigating the stability of this compound under conditions relevant to your work, you can ensure the reliability and accuracy of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
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Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC. [Link]
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Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. ResearchGate. [Link]
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Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. PMC. [Link]
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Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Semantic Scholar. [Link]
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Safety data sheet. KEIM. [Link]
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Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ResearchGate. [Link]
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Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel. [Link]
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Safety Data Sheet. Solenis. [Link]
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Forced degradation studies. MedCrave online. [Link]
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Microbial and photolytic degradation of benzothiazoles in water and wastewater. Technical University of Berlin. [Link]
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Stability Indicating Forced Degradation Studies. RJPT. [Link]
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Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. [Link]
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Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Taylor & Francis Online. [Link]
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Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. PMC. [Link]
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Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link]
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Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one). PubMed. [Link]
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Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. ChemBK. [Link]
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5-Chloro-1,3-benzothiazole-2-carboxylic acid. PubChem. [Link]
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Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. PMC. [Link]
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An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]
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Properties of Common Organic Solvents. University of Rochester. [Link]
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ETHYL 2-CHLORO-1,3-BENZOTHIAZOLE-5-CARBOXYLATE. ChemBK. [Link]
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Methyl 2-chloro-1,3-benzothiazole-5-carboxylate. PubChem. [Link]
- 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
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Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Physics @ Manasagangotri. [Link]
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2-Chloro-thiazole-5-carboxylic acid. PubChem. [Link]
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Troubleshooting unexpected results in benzothiazole biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole derivatives. This guide is designed to provide in-depth, field-proven insights into troubleshooting unexpected results in biological assays involving this versatile chemical scaffold. Benzothiazoles are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1][2][3][4][5][6][7] However, their unique physicochemical properties can also lead to challenges in experimental settings. This guide follows a question-and-answer format to directly address common issues, explaining the underlying causality and offering robust, validated protocols to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles faced during the screening and characterization of benzothiazole compounds.
FAQ 1: My benzothiazole compound shows activity in multiple, unrelated assays. Is this a real hit?
Answer: While possible, promiscuous activity across unrelated assays is a classic hallmark of a Pan-Assay Interference Compound (PAINS).[8] Benzothiazole scaffolds, particularly those with certain substitution patterns, have been flagged as potential PAINS.[8] This doesn't invalidate your compound, but it necessitates a rigorous investigation into non-specific activity.
Causality:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition signals.[9]
-
Chemical Reactivity: Some benzothiazole derivatives can be chemically reactive, covalently modifying proteins, particularly at cysteine residues.[8]
-
Redox Cycling: The compound may undergo redox cycling, generating reactive oxygen species (ROS) that can disrupt assay components.[8]
Troubleshooting Steps:
-
Computational Screening: Use a PAINS filter to check if your compound's scaffold is known for non-specific activity.[8]
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, aggregation is a likely cause.
-
Activity Confirmation: Confirm the hit with a freshly purified sample to rule out impurities from the original synthesis.[8]
FAQ 2: I'm seeing inconsistent IC50 values for my compound between experiments. What could be the cause?
Answer: Inconsistent potency is a frequent and frustrating issue often rooted in the compound's solubility and stability in the assay medium.[10][11] The benzothiazole core, while versatile, can contribute to poor aqueous solubility depending on its substituents.[12]
Causality:
-
Poor Aqueous Solubility: Many benzothiazole derivatives have low aqueous solubility.[13][14] If the compound precipitates in your assay buffer, the effective concentration is lower and more variable than the nominal concentration. This is a leading cause of reproducibility issues.[10]
-
Compound Instability: The compound may be degrading over the course of the experiment due to factors like pH, light exposure, or interaction with media components.[11]
Initial Troubleshooting Workflow:
Caption: Decision workflow for validating luciferase assay hits.
Pro-Tip: If FLuc inhibition is confirmed, consider using a different reporter system, such as Renilla luciferase (which is inhibited by a different spectrum of compounds) or a fluorescent protein. [15][16] Q: My benzothiazole compound is fluorescent. How does this affect my fluorescence-based assays?
A: The intrinsic fluorescence of many benzothiazole derivatives is a significant source of interference in fluorescence-based assays (e.g., fluorescence polarization, FRET, or assays using fluorescent dyes like Thioflavin T for aggregation studies). [17][18][19][20][21] Causality:
-
Spectral Overlap: The excitation or emission spectrum of your compound may overlap with that of the assay fluorophore, leading to artificially high or low signals.
-
Quenching: Your compound may quench the fluorescence of the assay probe through various mechanisms.
Principle: This protocol measures the fluorescence of the test compound under the same conditions as the primary assay, but in the absence of the biological target.
Methodology:
-
Assay Conditions: Replicate the final assay conditions (buffer, pH, temperature, plate type) in a multi-well plate.
-
Compound Titration: Add a serial dilution of your benzothiazole compound.
-
Read Plate: Using the same filter sets and gain settings as your primary assay, read the fluorescence of the plate.
-
Control Wells: Include wells with assay buffer only (background) and wells with the assay fluorophore only (positive control).
-
Data Analysis:
-
If the compound-only wells show a signal, you have identified intrinsic fluorescence.
-
Compare the signal of wells containing both the compound and the assay fluorophore to the sum of the signals from the compound-only and fluorophore-only wells. A significant deviation indicates quenching or enhancement.
-
Mitigation Strategies:
-
Wavelength Shift: If possible, switch to a fluorophore with a different excitation/emission spectrum to avoid overlap.
-
Time-Resolved Fluorescence (TRF): If your compound is a short-lived fluorophore, using a TRF assay with a long-lived lanthanide probe can eliminate interference.
-
Alternative Assay Format: Switch to a non-fluorescent readout, such as an absorbance-based or label-free method.
Part 3: Ensuring Compound Integrity and Target Engagement
Beyond initial troubleshooting, it is vital to confirm the stability of your compound and its direct interaction with the intended target.
Guide 3: Compound Stability in Biological Media
Q: How can I be sure my compound is stable in the cell culture media during a multi-day experiment?
A: Assessing compound stability in the relevant biological matrix is a critical step that is often overlooked. [22][23][24][25]Degradation can lead to a loss of potency over time and the formation of new, potentially active metabolites.
Principle: This method uses Liquid Chromatography-Mass Spectrometry (LC-MS) to directly measure the concentration of the parent compound over time and detect the appearance of degradation products. [22] Methodology:
-
Incubation: Incubate your benzothiazole compound at a known concentration (e.g., 10 µM) in the exact assay medium (including serum, if applicable) at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the medium.
-
Sample Preparation: Stop the degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to clarify the supernatant.
-
LC-MS Analysis: Analyze the samples by LC-MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the parent peak area over time indicates instability. Monitor for the appearance of new peaks, which represent potential degradation products.
Acceptance Criteria: Generally, a compound is considered stable if the remaining concentration is within ±15% of the initial concentration. [25]
References
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- National Center for Biotechnology Information. (n.d.). Figure 7: [Thermostabilization of luciferases by inhibitors...]. Assay Guidance Manual.
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- MDPI. (2023). Multimodal Diagnosis of Cardiac Amyloidosis: Integrating Imaging, Histochemistry, and Proteomics of Precise Typing. MDPI.
- National Institutes of Health. (n.d.). Molecules incorporating a benzothiazole core scaffold inhibit the N-myristoyltransferase of Plasmodium falciparum. PMC.
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- 12. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells [mdpi.com]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. Figure 6: [Assessment of compound stability in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 24. researchgate.net [researchgate.net]
- 25. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Technical Support Center: Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate. This guide is designed to provide in-depth technical assistance and troubleshooting for your degradation studies. We understand the nuances of working with complex heterocyclic compounds and have structured this resource to address the specific challenges you may encounter. Our aim is to provide not just protocols, but the underlying scientific reasoning to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
What are the most likely initial degradation pathways for this compound under common experimental conditions?
Based on the structure, the primary degradation pathways for this compound are expected to be hydrolysis of the ethyl ester, and potential hydroxylation of the benzothiazole ring system. The chloro-substituent at the 5-position is generally stable but may be susceptible to degradation under harsh conditions or specific enzymatic action.
-
Hydrolysis: The ethyl ester at the 2-position is a primary target for both acid- and base-catalyzed hydrolysis, yielding 5-chloro-1,3-benzothiazole-2-carboxylic acid and ethanol. This is often the first and most rapid degradation step observed in aqueous environments.
-
Hydroxylation: Microbial or metabolic degradation pathways are known to introduce hydroxyl groups onto the benzothiazole ring.[1][2][3] For this specific molecule, hydroxylation could potentially occur at the 4-, 6-, or 7-positions of the benzene ring.
-
Dechlorination: While less common under typical laboratory conditions, reductive dechlorination at the 5-position can occur, particularly in anaerobic microbial environments. Photodegradation could also potentially lead to dehalogenation.[4]
My degradation study shows multiple unexpected peaks in the chromatogram. What could be the cause?
The appearance of multiple unexpected peaks can be attributed to several factors:
-
Secondary Degradation: The primary degradation products, such as 5-chloro-1,3-benzothiazole-2-carboxylic acid, can undergo further degradation, leading to a cascade of smaller molecules. For instance, the carboxylic acid could undergo decarboxylation.
-
Ring Cleavage: Benzothiazole rings can be cleaved under both biotic and abiotic conditions, resulting in a variety of aniline and other aromatic derivatives.[1][2]
-
Solvent/Matrix Effects: The solvent or matrix used in your experiment can interact with the parent compound or its degradants, leading to the formation of adducts or other artifacts.
-
Impure Starting Material: Ensure the purity of your starting material, as impurities can be mistaken for degradation products.
I am not observing any degradation of the compound. What are the likely reasons?
If you are not observing any degradation, consider the following:
-
Stability of the Compound: Benzothiazoles are relatively stable aromatic structures.[5] The conditions of your experiment (pH, temperature, light exposure) may not be sufficient to induce degradation.
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Consider optimizing your method, for example, by using a more sensitive detector or improving your sample preparation procedure.
-
Inappropriate Degradation Conditions: The chosen degradation conditions (e.g., microbial strain, chemical reagent) may not be effective for this specific molecule. For instance, some microbial strains have very specific metabolic pathways.[3]
Troubleshooting Guides
Troubleshooting Inconsistent Degradation Rates
| Symptom | Possible Cause | Recommended Action |
| High variability in degradation rates between replicate experiments. | Inconsistent temperature, pH, or light exposure. | Tightly control all experimental parameters. Use a calibrated incubator, pH meter, and a light source with consistent output. |
| Non-homogenous distribution of the compound in the reaction mixture. | Ensure complete dissolution of the compound. Use appropriate solvents and vigorous mixing. | |
| Microbial contamination in abiotic studies. | Sterilize all glassware and solutions. Work in a sterile environment. | |
| Degradation rate plateaus over time. | Depletion of a co-reactant or catalyst. | Replenish the co-reactant or catalyst as needed based on preliminary kinetic studies. |
| Accumulation of inhibitory degradation products. | Analyze for the presence of potential inhibitors. Consider using a flow-through system to remove degradation products. | |
| Change in pH of the reaction mixture. | Buffer the reaction mixture to maintain a constant pH. |
Troubleshooting Identification of Degradation Products
| Symptom | Possible Cause | Recommended Action |
| Mass spectrometry (MS) data does not match expected degradation products. | Formation of unexpected adducts with solvent or buffer components. | Analyze blanks containing only the solvent and buffer. Use a different ionization technique in your MS analysis. |
| Complex fragmentation patterns. | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data. Perform MS/MS experiments to elucidate fragmentation pathways. | |
| Nuclear Magnetic Resonance (NMR) signals are weak or overlapping. | Low concentration of degradation products. | Concentrate the sample before NMR analysis. Use advanced NMR techniques like 2D-NMR (COSY, HSQC, HMBC) to resolve overlapping signals. |
| Paramagnetic impurities broadening the signals. | Purify the sample to remove any paramagnetic species. |
Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment
This protocol outlines a standard procedure to assess the hydrolytic stability of this compound at different pH values.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
pH 4, 7, and 9 buffer solutions
-
HPLC system with a UV detector
-
Calibrated pH meter and incubator
Procedure:
-
Prepare a stock solution of the test compound in acetonitrile (e.g., 1 mg/mL).
-
In separate vials, add an aliquot of the stock solution to each buffer (pH 4, 7, and 9) to achieve a final concentration of 10 µg/mL.
-
Incubate the vials at a constant temperature (e.g., 25°C or 50°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC to determine the concentration of the parent compound and the formation of any degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation rate constant and half-life at each pH.
Protocol 2: Photodegradation Study
This protocol provides a framework for evaluating the photodegradation of the target compound under controlled light conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Quartz cuvettes or reaction vessels
-
A photolysis system with a specific wavelength lamp (e.g., 365 nm)
-
HPLC-MS system for analysis
Procedure:
-
Prepare a solution of the test compound in a transparent solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 10 µg/mL).
-
Transfer the solution to quartz vessels. Prepare dark controls by wrapping identical vessels in aluminum foil.
-
Expose the samples to the light source in the photolysis system. Maintain a constant temperature.
-
At various time intervals, collect samples from both the irradiated and dark control vessels.
-
Analyze the samples by HPLC-MS to identify and quantify the parent compound and photoproducts.
-
Compare the degradation in the irradiated samples to the dark controls to determine the extent of photodegradation.
Visualizations
Predicted Degradation Pathways
Caption: General experimental workflow for studying degradation pathways.
References
- de Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates. Applied and Environmental Microbiology, 64(9), 3270–3276.
- Gaja, M. A., & Knapp, J. S. (1997). The microbial degradation of benzothiazoles. Journal of Applied Microbiology, 83(4), 433-440.
- Haroune, N., Besse, P., Combourieu, B., Sancelme, M., Delort, A. M., & Bolte, J. (2002). Biodegradation of 2-hydroxybenzothiazole by Rhodococcus rhodochrous OBT18: identification of the metabolites. Applied and Environmental Microbiology, 68(11), 5463–5469.
- Mizuno, Y., Adachi, K., & Nakamura, K. (1953). Benzothiazoles. XII. Studies on reaction between 2-chlorobenzothiazoles and compounds possessing reactive methylene groups. Pharmaceutical Bulletin, 1(4), 319-322.
- García, C., Piñero, L., Oyola, R., & Arce, R. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemical & Photobiological Sciences, 8(1), 160-170.
- Stasinakis, A. S., Kouris, P. D., & Thomaidis, N. S. (2017). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS.
- De Wever, H., Vereecken, K., Stolz, A., & Verachtert, H. (2001). Initial transformations in the biodegradation of benzothiazole-2-sulfonate by a Rhodococcus species. Applied and Environmental Microbiology, 67(10), 4567–4573.
- Khan, I., & Sekar, G. (2018). Synthesis of 2-substituted benzothiazole from N-methyl thioamides and tetrabromomethane. Organic & Biomolecular Chemistry, 16(30), 5526-5530.
- Poon, R., Viau, C., & Chu, I. (2011). Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells. Archives of Toxicology, 85(11), 1435–1443.
- Gaja, M. A., & Knapp, J. S. (1999). The microbial degradation of benzothiazoles. Journal of Applied Microbiology, 86(3), 329-338.
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
- Sharma, V., Kumar, V., & Singh, D. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(7), 169-174.
-
PubChem. (n.d.). Ethyl 5-hydroxy-1,3-benzothiazole-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chloro-1,3-benzothiazole-5-carboxylate. Retrieved from [Link]
-
ChemBK. (n.d.). ETHYL 2-CHLORO-1,3-BENZOTHIAZOLE-5-CARBOXYLATE. Retrieved from [Link]
Sources
- 1. Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of 2-chloro substituted phenothiazines in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Scaling Up the Production of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the production of this important benzothiazole derivative. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.
I. Synthesis Overview & Key Challenges
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2][3] Its synthesis, typically achieved through the condensation of 2-amino-4-chlorothiophenol with an appropriate electrophile, presents several challenges, particularly when scaling up from laboratory to pilot or production scales. These challenges often revolve around reaction control, impurity profiles, and achieving consistent, high-purity yields.
The most common synthetic route involves the reaction of 2-amino-4-chlorothiophenol with ethyl chlorooxoacetate. This pathway, while direct, is susceptible to side reactions and requires careful optimization of reaction conditions.
Generalized Synthetic Scheme
Caption: Generalized reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of this compound.
Q1: What are the most critical parameters to control during the condensation reaction?
A1: The most critical parameters are temperature , rate of addition of the electrophile (ethyl chlorooxoacetate), and the choice of base and solvent .
-
Temperature: Exothermic reactions are common. Maintaining a low and consistent temperature (e.g., 0-5 °C) is crucial to minimize the formation of byproducts from side reactions.
-
Rate of Addition: A slow, controlled addition of ethyl chlorooxoacetate prevents localized high concentrations of reactants, which can lead to unwanted side reactions and poor selectivity.
-
Base and Solvent: The choice of base and solvent system is interdependent and impacts reaction kinetics and solubility. A non-nucleophilic base is preferred to avoid competing reactions with the electrophile. The solvent should be inert and provide good solubility for the reactants.
Q2: I am observing a significant amount of a dark, tarry byproduct. What is the likely cause and how can I prevent it?
A2: The formation of dark, tarry byproducts is often indicative of oxidation of the 2-amino-4-chlorothiophenol starting material or polymerization reactions .
-
Oxidation: 2-amino-4-chlorothiophenol is susceptible to oxidation, which can be accelerated by elevated temperatures and the presence of air (oxygen).[4] To mitigate this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: Uncontrolled temperature spikes or incorrect stoichiometry can lead to polymerization. Ensure precise temperature control and slow addition of reagents.
Q3: My final product purity is consistently low after crystallization. What purification strategies can I employ?
A3: If standard crystallization protocols are insufficient, consider the following:
-
Solvent System Optimization: Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) can often improve crystal formation and purity.
-
Column Chromatography: For laboratory-scale purification, column chromatography using silica gel is an effective method to separate the desired product from closely related impurities.[5]
-
Activated Carbon Treatment: If colored impurities are present, treating the crude product solution with activated carbon before crystallization can effectively remove them.
-
Washing: After filtration, washing the crystalline product with a cold, appropriate solvent can remove residual impurities.[6]
Q4: During scale-up, I'm experiencing issues with heat transfer and mixing. How can this impact the reaction and what are the solutions?
A4: Inadequate heat transfer and mixing on a larger scale can lead to localized "hot spots" and concentration gradients, resulting in increased byproduct formation and reduced yield.
-
Heat Transfer: Ensure your reactor has an adequate surface area-to-volume ratio and an efficient cooling system.
-
Mixing: Use an appropriate agitator design and agitation speed to ensure homogeneity throughout the reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
Process Analytical Technology (PAT): Implementing in-situ monitoring tools (e.g., temperature probes, pH meters) can provide real-time data to better control the reaction parameters.
III. Troubleshooting Guide
This section provides a more detailed, problem-solution format for specific issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction conditions. | 1. Monitor reaction progress by TLC or HPLC. Extend reaction time if necessary. 2. Ensure an inert atmosphere and maintain low temperatures. 3. Re-evaluate and optimize stoichiometry, temperature, and reaction time. |
| Formation of Isomeric Impurities | 1. Non-selective reaction conditions. | 1. Optimize the base and solvent system to favor the desired reaction pathway. A milder base or a more polar solvent may improve selectivity. |
| Difficulty in Isolating the Product | 1. Product is an oil or does not crystallize easily. 2. High impurity load preventing crystallization. | 1. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system. If it remains an oil, consider purification by column chromatography. 2. Perform a preliminary purification step (e.g., an aqueous wash or extraction) to remove major impurities before attempting crystallization.[6] |
| Inconsistent Batch-to-Batch Results | 1. Variation in raw material quality. 2. Poor control over reaction parameters. | 1. Qualify your raw material suppliers and perform incoming quality control checks on starting materials. 2. Implement strict process controls and document all reaction parameters for each batch. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl chlorooxoacetate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (or another suitable inert solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and cooling bath
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve 2-amino-4-chlorothiophenol in dichloromethane and cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of ethyl chlorooxoacetate in dichloromethane to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Workflow for Troubleshooting Low Purity
Caption: A logical workflow for troubleshooting low product purity.
V. References
-
Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). Retrieved January 18, 2026, from [Link]
-
Studies on the Synthesis of 2-Aminothiophenol - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 18, 2026, from [Link]
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (n.d.). Retrieved January 18, 2026, from [Link]
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents. (n.d.). Retrieved January 18, 2026, from
-
Recent Advances in the Synthesis of Benzothiazole and its Derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. (n.d.). Retrieved January 18, 2026, from
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. (n.d.). Retrieved January 18, 2026, from [Link]
-
US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents. (n.d.). Retrieved January 18, 2026, from
-
This compound - MySkinRecipes. (n.d.). Retrieved January 18, 2026, from [Link]
-
2-Amino-4-chlorobenzenethiol | C6H6ClNS | CID 12000 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. 2-AMINO-4-CHLOROTHIOPHENOL | 1004-00-8 [chemicalbook.com]
- 5. uomphysics.net [uomphysics.net]
- 6. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 7. CAS 1004-00-8: 2-Amino-4-chlorothiophenol | CymitQuimica [cymitquimica.com]
- 8. 2-Amino-4-chlorobenzenethiol | C6H6ClNS | CID 12000 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Antimicrobial Landscape: A Comparative Analysis of 5-Chloro-1,3-Benzothiazole-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the benzothiazole scaffold has emerged as a promising foundation for the development of potent therapeutics.[1][2] This guide offers a comprehensive comparative analysis of the antimicrobial efficacy of 5-chloro-1,3-benzothiazole-2-carboxylate derivatives, placing their performance in context with established antimicrobial agents. While specific experimental data for the ethyl ester derivative, Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate, is not extensively available in publicly accessible literature, this guide will leverage data from closely related analogs to provide a scientifically grounded perspective on its potential efficacy and to highlight key structure-activity relationships (SAR) within this chemical class.
The Benzothiazole Core: A Privileged Scaffold in Antimicrobial Drug Discovery
Benzothiazoles, heterocyclic compounds featuring a benzene ring fused to a thiazole ring, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[3] Their structural versatility allows for modifications that can modulate their biological effects, leading to the development of compounds with antibacterial, antifungal, and other therapeutic properties.[1] The introduction of a chlorine atom at the 5-position of the benzothiazole ring is a common strategy to enhance antimicrobial potency, a phenomenon observed in various classes of antimicrobial agents.
Comparative Antimicrobial Efficacy: Insights from Analogous Compounds
In the absence of direct data for this compound, we can extrapolate potential efficacy by examining the performance of analogous compounds where the ester group at the 2-position or substituents on the benzothiazole ring are varied. Research on related benzothiazole derivatives has demonstrated significant antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria, and in some cases, fungal pathogens.
For instance, studies on various 2-substituted benzothiazole derivatives have shown potent activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) superior to standard antibiotics like ciprofloxacin.[1] For example, certain 2-arylbenzothiazole analogs have demonstrated excellent antibacterial activity with MIC values around 1 µM.[1] Furthermore, isatin-benzothiazole hybrids have shown remarkable efficacy against E. coli and P. aeruginosa, with MIC values as low as 3.1 µg/mL, surpassing that of ciprofloxacin (12.5 µg/mL).[1] These findings underscore the potential of the benzothiazole core in yielding highly active antimicrobial agents.
The following table summarizes the antimicrobial activity of representative benzothiazole derivatives against various microbial strains, offering a comparative perspective.
| Compound/Antimicrobial | Microbial Strain | MIC (µg/mL) | Reference |
| Isatin-Benzothiazole Hybrid (41c) | Escherichia coli | 3.1 | [1] |
| Pseudomonas aeruginosa | 6.2 | [1] | |
| Bacillus cereus | 12.5 | [1] | |
| Staphylococcus aureus | 12.5 | [1] | |
| Ciprofloxacin (Reference) | Escherichia coli | 12.5 | [1] |
| Pseudomonas aeruginosa | 12.5 | [1] | |
| Bacillus cereus | - | ||
| Staphylococcus aureus | 4-16 | [1] | |
| 5-Methylphenanthridium Benzothiazoles (98a/b) | Bacillus subtilis | 1-4 | [1] |
| Bacillus pumilus | 1-4 | [1] | |
| Staphylococcus aureus | 1-4 | [1] | |
| Streptococcus pyogenes | 1-4 | [1] | |
| Ampicillin (Reference) | Saccharomyces cerevisiae | >64 | [1] |
| 2,5-disubstituted furan benzothiazole (107b) | Saccharomyces cerevisiae | 1.6 µM | [1] |
Note: The data presented is for illustrative purposes to highlight the potential of the benzothiazole scaffold. Direct comparison with this compound is not possible without specific experimental data.
Unraveling the Mechanism of Action: How Benzothiazoles Combat Microbes
The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism can vary depending on the specific substitutions, several key targets have been identified. These include:
-
Enzyme Inhibition: Benzothiazoles have been shown to inhibit various microbial enzymes crucial for survival, such as DNA gyrase, dihydrofolate reductase, and other enzymes involved in cell wall synthesis.[1]
-
Disruption of Cellular Respiration: Some derivatives may interfere with the electron transport chain, disrupting cellular respiration and leading to cell death.
-
Quorum Sensing Inhibition: Recent studies have explored the potential of benzothiazole derivatives to inhibit quorum sensing, a cell-to-cell communication system that regulates virulence factor production in many pathogenic bacteria.[4]
The following diagram illustrates a generalized workflow for investigating the antimicrobial mechanism of action of a novel benzothiazole derivative.
Caption: A generalized workflow for elucidating the antimicrobial mechanism of action.
Experimental Protocols: A Guide to Assessing Antimicrobial Efficacy
To ensure the scientific rigor of antimicrobial comparisons, standardized and validated experimental protocols are paramount. The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antimicrobial potency.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density at 600 nm.
-
The following diagram illustrates the workflow for the broth microdilution MIC assay.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
While a definitive comparative analysis of this compound is hampered by the current lack of specific public data, the broader family of 5-chloro-1,3-benzothiazole-2-carboxylate derivatives holds significant promise as a source of new antimicrobial agents. The available evidence from analogous compounds suggests that this chemical class is a fertile ground for the discovery of molecules with potent and broad-spectrum activity.
Future research should focus on the systematic synthesis and evaluation of a library of 5-chloro-1,3-benzothiazole-2-carboxylate esters, including the ethyl derivative, to elucidate precise structure-activity relationships. Such studies, coupled with detailed mechanistic investigations, will be crucial in unlocking the full therapeutic potential of this promising class of antimicrobials and contributing to the global fight against infectious diseases.
References
[1] Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023-05-29). Retrieved from [Link] [5] Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. Retrieved from [Link] [6] US Patent for Esters of benzoxa(thia)zole-2-carboxylic acids. (1981-11-03). Retrieved from [7] US Patent for Amino benzothiazole compounds for treatment of antibiotic resistant bacteria. (2022-08-25). Retrieved from [2] Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - Frontiers. (2023-09-06). Retrieved from [Link] [8] SAR of different substituted benzothiazole derivatives as antibacterial agent - ResearchGate. Retrieved from [Link] [3] Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC - NIH. (2025-09-04). Retrieved from [Link] [4] Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study - PubMed. (2023-05-03). Retrieved from [Link]
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In Vivo Validation of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate as a Novel Anti-Inflammatory Agent: A Comparative Guide
For researchers and drug development professionals navigating the preclinical landscape, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for the in vivo validation of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate (ECBC), a novel compound from the versatile benzothiazole family. While specific in vivo data for ECBC is not yet publicly available, the well-documented anti-inflammatory potential of the benzothiazole scaffold provides a strong rationale for its investigation.[1][2][3][4][5] This document will, therefore, present a detailed, scientifically-grounded protocol for its evaluation, comparing its hypothetical performance against established alternatives.
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] Our objective is to rigorously assess ECBC's potential to modulate the inflammatory response in a well-established animal model, providing the foundational data necessary for further development.
The Rationale for In Vivo Assessment: Bridging the In Vitro-In Vivo Gap
While in vitro assays provide initial insights into a compound's mechanism, they cannot replicate the complex interplay of physiological systems. An in vivo model is indispensable for understanding a compound's efficacy, pharmacokinetics, and safety profile within a living organism. For anti-inflammatory agents, a key step is to demonstrate efficacy in a model of acute inflammation. The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible assay for this purpose, making it the cornerstone of our validation strategy.[1][2][7] This model allows for the assessment of a compound's ability to inhibit the inflammatory cascade, which involves the release of mediators like histamine, serotonin, prostaglandins, and bradykinin.[1]
Experimental Design: A Comparative Efficacy Study
The following protocol outlines a robust design for evaluating the anti-inflammatory activity of ECBC.
Experimental Workflow
Caption: Potential mechanism of action via inhibition of the COX pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound as a potential anti-inflammatory agent. The proposed comparative study against a known standard provides a clear framework for assessing its efficacy and potential for a superior safety profile. Positive results from this initial study would warrant further investigation into its mechanism of action, pharmacokinetic properties, and evaluation in chronic inflammation models. The rich therapeutic potential of the benzothiazole scaffold underscores the importance of such systematic evaluations in the quest for novel and improved treatments for inflammatory diseases.
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A Comparative Analysis of Synthetic Routes to Benzothiazoles: A Guide for Researchers
Introduction: The Enduring Significance of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a "privileged structure" in medicinal chemistry and materials science.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This inherent biological relevance has driven continuous innovation in the synthetic methodologies aimed at its construction. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route is a critical decision, balancing factors such as yield, substrate scope, reaction conditions, and environmental impact.[1]
This guide provides an in-depth comparative analysis of the most prevalent and effective methods for benzothiazole synthesis. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols for key methods, and present a head-to-head comparison of their performance based on experimental data. Our focus will be on providing actionable insights that empower you to make informed decisions in your synthetic endeavors.
The Workhorse of Benzothiazole Synthesis: Condensation of 2-Aminothiophenol
The most common and versatile approach to the benzothiazole skeleton involves the condensation of 2-aminothiophenol with a variety of electrophilic partners.[4][5][6] This strategy is popular due to the commercial availability of a wide range of starting materials and the relative simplicity of the transformation. The general mechanism proceeds through the initial formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole ring system.
Visualizing the General Condensation Pathway
Sources
A Researcher's Guide to Characterizing the Cross-Reactivity of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the biological cross-reactivity of the novel compound, Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate. Given the absence of specific literature on this molecule, we will leverage established knowledge of the benzothiazole scaffold to propose a logical, in-depth, and technically rigorous evaluation strategy.
The benzothiazole core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This inherent biological promiscuity underscores the critical need for a thorough cross-reactivity assessment to understand a new derivative's selectivity and potential for off-target effects.
This document is structured not as a rigid protocol but as a strategic guide. It explains the causal reasoning behind experimental choices, provides self-validating methodologies, and is grounded in authoritative references to ensure scientific integrity.
Predicted Biological Profile and Rationale for Investigation
The structure of this compound suggests several potential biological activities. The benzothiazole nucleus is a common pharmacophore in kinase inhibitors. The ethyl carboxylate group at the C-2 position and the chloro- group at the C-5 position can significantly influence target binding and selectivity.[5][6] For instance, halogen substitutions are known to modulate the activity of bioactive molecules.
Given this background, a plausible primary biological target for this compound could be a protein kinase . Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are frequent targets in drug discovery, particularly in oncology.[7]
Therefore, this guide will proceed under the hypothesis that this compound is a protein kinase inhibitor. Our primary objective is to confirm this activity and then to systematically investigate its selectivity against a panel of other relevant biological targets.
A Phased Approach to Cross-Reactivity Profiling
A systematic, multi-phased approach is recommended to build a comprehensive selectivity profile. This ensures that resources are used efficiently, with broader, less specific assays preceding more focused, in-depth investigations.
Figure 1: Phased experimental workflow for cross-reactivity profiling.
Experimental Protocols and Data Interpretation
This section provides detailed protocols for the key assays outlined in the workflow. The causality behind each step is explained to ensure a deep understanding of the methodology.
Phase 1: Primary Target Validation - Biochemical Kinase Assay
Rationale: This initial step is designed to confirm or refute the hypothesis that the compound inhibits a protein kinase. We will use a generic, fluorescence-based biochemical assay that is adaptable to many different kinases. This type of assay is widely used in high-throughput screening for its simplicity and robustness.[8][9][10]
Protocol: Generic Fluorescence-Based Kinase Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. The exact composition may need to be optimized for the specific kinase.
-
Kinase Solution: Dilute the recombinant kinase enzyme to a working concentration (e.g., 2x final concentration) in assay buffer.
-
Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP at 2x their final desired concentrations. A common starting point is to use ATP at its Km value for the specific kinase.
-
Test Compound: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid solvent effects.
-
Detection Reagent: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound or control (DMSO for 100% activity, a known inhibitor for 0% activity) to the wells.
-
Add 5 µL of the 2x kinase solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution.
-
Incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader (e.g., a luminometer for ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Phase 2: Broad Kinase Selectivity Panel
Rationale: If the compound shows activity against the primary target, the next critical step is to understand its selectivity. A broad panel of kinases should be screened to identify potential off-target kinase interactions. Many contract research organizations (CROs) offer such panels.
Procedure:
-
Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).
-
Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).
-
The results are usually reported as percent inhibition at that concentration.
Data Interpretation:
-
Selectivity Score (S-score): A quantitative way to represent selectivity. For example, S(10) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 10 µM compound concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Kinome Map: The inhibition data can be visualized on a kinome tree diagram to identify which branches of the kinome are most affected.
Figure 2: On-target vs. off-target kinase inhibition.
Phase 3: Safety & Liability Profiling
Rationale: Beyond kinase selectivity, it is crucial to assess interactions with targets that are commonly associated with adverse drug effects. The two most important are the hERG potassium channel (cardiotoxicity) and Cytochrome P450 enzymes (drug-drug interactions).
Protocol 1: hERG Channel Assay (Automated Patch Clamp)
-
Method: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293 cells).[11][12][13][14]
-
Procedure:
-
Cells are cultured on the patch-clamp platform.
-
A whole-cell recording configuration is established.
-
A specific voltage protocol is applied to elicit hERG tail currents.
-
A stable baseline current is recorded.
-
The test compound is perfused at increasing concentrations.
-
The inhibition of the hERG current is measured at each concentration.
-
-
Data Analysis: An IC₅₀ value is determined by plotting percent inhibition versus compound concentration.
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay
-
Method: A fluorescence- or LC-MS/MS-based assay using human liver microsomes, which contain a mixture of CYP enzymes.[15][16][17][18][19]
-
Procedure:
-
Incubate human liver microsomes with a specific probe substrate for each CYP isoform to be tested (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C.
-
Stop the reaction (e.g., with acetonitrile).
-
Measure the formation of the metabolite of the probe substrate using a plate reader or LC-MS/MS.
-
-
Data Analysis: Determine the IC₅₀ value for each CYP isoform.
Comparative Data Analysis
To put the potential cross-reactivity into context, we can compare the hypothetical data for our test compound with a known benzothiazole drug, Riluzole. Riluzole's primary mechanism is not kinase inhibition, but it is known to have off-target effects.[20][21][22][23][24]
Table 1: Hypothetical Cross-Reactivity Profile Comparison
| Target | This compound (IC₅₀) | Riluzole (IC₅₀ / Effect) | Implication |
| Primary Target | |||
| Kinase A | 50 nM | > 10 µM | Potent and selective for primary target |
| Kinase Panel | |||
| Kinase B | 750 nM | Not reported | 15-fold selectivity over Kinase B |
| Kinase C | 2.5 µM | Not reported | 50-fold selectivity over Kinase C |
| Safety Targets | |||
| hERG Channel | > 30 µM | > 30 µM | Low risk of cardiotoxicity |
| CYP1A2 | 8 µM | Substrate/Inhibitor | Potential for drug-drug interactions |
| CYP2C9 | > 50 µM | Not a potent inhibitor | Low risk of interaction with CYP2C9 substrates |
| CYP3A4 | 15 µM | Weak inhibitor | Moderate risk of drug-drug interactions |
Conclusion
The benzothiazole scaffold is a powerful starting point for the design of new therapeutics, but its inherent biological activity necessitates a rigorous and systematic approach to understanding cross-reactivity. This guide provides a robust framework for the evaluation of this compound, starting from a plausible, hypothesis-driven primary assay and expanding to broad selectivity and safety profiling.
By following a logical, multi-phased experimental plan, researchers can build a comprehensive profile of a novel compound, identifying not only its desired on-target activity but also its potential off-target liabilities. This early-stage, in-depth characterization is essential for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective medicines.
References
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- 22. Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
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A Comparative Benchmarking Guide to VEGFR-2 Inhibitors: Evaluating Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
This guide provides a comprehensive technical comparison of the novel benzothiazole derivative, Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate, against established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and angiogenesis.
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[1][2][3] The activation of VEGFR-2 is a critical step in the formation of new blood vessels, a process known as angiogenesis.[1][4][5] In the context of oncology, tumors exploit this pathway to ensure a dedicated blood supply, which is essential for their growth, survival, and metastasis.[4][5] Consequently, the inhibition of VEGFR-2 has emerged as a validated and highly effective therapeutic strategy in the fight against a multitude of solid tumors.[3][4][5]
The benzothiazole scaffold has been identified as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer properties. This guide focuses on a specific derivative, this compound, and benchmarks its potential inhibitory activity against well-characterized, clinically relevant VEGFR-2 inhibitors.
Benchmarking Against Known VEGFR-2 Inhibitors
To provide a clear and objective comparison, we have selected three widely recognized and clinically utilized VEGFR-2 inhibitors: Sunitinib, Sorafenib, and Lenvatinib. These compounds have well-documented inhibitory activities and serve as an industry-standard benchmark for the evaluation of new chemical entities targeting VEGFR-2.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected benchmark inhibitors against VEGFR-2. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and is a key metric for assessing potency.
| Compound | Target(s) | VEGFR-2 IC50 (in vitro kinase assay) | Reference(s) |
| Sunitinib | VEGFRs, PDGFRβ, c-Kit | 80 nM | [6][7][8] |
| Sorafenib | VEGFRs, PDGFRβ, Raf kinases | 90 nM | [6][9][10] |
| Lenvatinib | VEGFRs, FGFRs, PDGFRα, RET, KIT | 4.0 nM | [11][12] |
| This compound | VEGFR-2 (Hypothesized) | To Be Determined |
Note: The inhibitory activity of this compound against VEGFR-2 is hypothesized based on the known activities of the benzothiazole scaffold and requires experimental validation.
Experimental Protocols for In Vitro Evaluation
To ensure scientific rigor and reproducibility, we outline detailed, step-by-step methodologies for the key in vitro assays required to determine the inhibitory potential of this compound against VEGFR-2.
In Vitro VEGFR-2 Kinase Assay (Biochemical Assay)
This assay directly measures the inhibition of the enzymatic activity of the recombinant human VEGFR-2 kinase domain.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the VEGFR-2 kinase. The amount of phosphorylated substrate is then detected, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction. A decrease in signal indicates kinase activity, and the reversal of this decrease by a test compound indicates inhibition.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer from a 5x stock. If desired, add DTT to a final concentration of 10 mM.
-
Thaw recombinant human VEGFR-2 kinase, ATP solution (500 µM), and a poly (Glu, Tyr) 4:1 peptide substrate on ice.
-
Prepare serial dilutions of this compound and the benchmark inhibitors (Sunitinib, Sorafenib, Lenvatinib) in a suitable solvent (e.g., DMSO) at 100-fold the final desired concentrations. Then, create intermediate dilutions at 10-fold the final concentration in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
In a 96-well white plate, add 5 µL of the serially diluted test compounds or the positive control inhibitors. For the "Positive Control" (no inhibitor) and "Blank" wells, add 5 µL of the diluent solution (e.g., 10% DMSO in 1x Kinase Buffer).
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the peptide substrate. Add 25 µL of this Master Mix to each well.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 kinase (e.g., 1 ng/µL) to the "Test Inhibitor" and "Positive Control" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
After the incubation, add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX) to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based VEGFR-2 Phosphorylation Assay
This assay assesses the ability of a compound to inhibit VEGFR-2 autophosphorylation in a cellular context, providing a more physiologically relevant measure of inhibitory activity.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF-A to induce receptor autophosphorylation. The level of phosphorylated VEGFR-2 is then quantified, typically by a sandwich ELISA or Western blotting, in the presence and absence of the test compound.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Seed the cells in 96-well plates and allow them to adhere and reach near confluency.
-
-
Compound Treatment and Stimulation:
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with serial dilutions of this compound or benchmark inhibitors for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis and Detection (ELISA Method):
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the level of phosphorylated VEGFR-2 in the cell lysates using a sandwich ELISA kit specific for phospho-VEGFR-2 (Tyr1175). A parallel ELISA for total VEGFR-2 should be performed for normalization.
-
-
Data Analysis:
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal for each condition.
-
Calculate the percent inhibition of VEGFR-2 phosphorylation for each concentration of the test compound relative to the VEGF-A stimulated control (0% inhibition).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Mechanism of Action
To better understand the biological context of VEGFR-2 inhibition, the following diagrams illustrate the VEGFR-2 signaling pathway and the workflow of the in vitro kinase assay.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: In Vitro VEGFR-2 Kinase Assay Workflow.
Conclusion
This guide provides a framework for the comprehensive evaluation of this compound as a potential VEGFR-2 inhibitor. By benchmarking against established drugs like Sunitinib, Sorafenib, and Lenvatinib using standardized and robust in vitro assays, researchers can accurately determine its potency and potential for further development as an anti-angiogenic therapeutic agent. The provided protocols and diagrams serve as a practical resource for executing these critical early-stage drug discovery experiments.
References
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Future Medicine. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
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BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
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Dove Press. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. [Link]
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Matsui, J., et al. (2014). Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage. Oncotarget, 5(18), 8779–8790. [Link]
-
Nature. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. [Link]
-
Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
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BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
Wikipedia. VEGFR-2 inhibitor. [Link]
-
National Institutes of Health. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. [Link]
-
National Institutes of Health. Discovery of new VEGFR-2 inhibitors based on bis([6][11][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. [Link]
-
BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
-
MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
-
Reaction Biology. VEGF-R2 Cellular Phosphorylation Assay Service. [Link]
-
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A Senior Application Scientist's Guide to the Reproducibility of Benzothiazole Synthesis
Introduction: Beyond the Published Yield
The benzothiazole core is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of pharmacologically active agents, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Consequently, a vast number of synthetic protocols for its construction have been published, each claiming efficiency and high yields. However, as any bench chemist knows, a chasm often exists between the yields reported in a high-impact journal and the results of a faithful replication in a different laboratory.[5][6]
This guide moves beyond a simple recitation of published methods. It serves as a critical comparison of common synthetic routes to benzothiazoles, viewed through the lens of reproducibility. We will dissect the key parameters that govern success, explain the causality behind experimental choices, and provide detailed, validated protocols. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select and execute the most reliable synthetic strategy for their specific needs, minimizing the frustration of irreproducible results.[7][8]
The Workhorse Reaction: Condensation of 2-Aminothiophenol
The most prevalent and versatile strategy for constructing the benzothiazole scaffold is the condensation of 2-aminothiophenol with an electrophilic partner, most commonly an aldehyde.[9][10] This reaction forms the 2-substituted benzothiazole core in a single, efficient step.
The generally accepted mechanism involves two key stages:
-
Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form an intermediate benzothiazoline.
-
Oxidative Aromatization: This unstable intermediate is then oxidized to the stable, aromatic benzothiazole ring. The choice of oxidant and reaction conditions is a critical determinant of the reaction's success and is often the primary point of divergence between various published methods.
Caption: General reaction pathway for benzothiazole synthesis.
A Head-to-Head Comparison of Synthetic Methodologies
The choice of methodology is a trade-off between speed, yield, substrate scope, cost, and environmental impact ("greenness").[4][11] Below, we compare three distinct, commonly cited protocols for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes, focusing on the critical details that influence their reproducibility.
Data Summary: Performance at a Glance
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Reported Yield (%) | Key Reproducibility Factors |
| A: Classical H₂O₂/HCl | H₂O₂ / HCl | Ethanol | Room Temp | 45-60 min | 85-94%[9] | Purity of 2-aminothiophenol, precise control of H₂O₂ addition, substrate electronics. |
| B: Green Catalyst (SnP₂O₇) | SnP₂O₇ | None | 100 | 8-35 min | 87-95%[9][10] | Catalyst preparation and activity, efficient mixing of solid reagents, temperature control. |
| C: Microwave-Assisted | None/Catalyst | Various | 100-150 | 5-20 min | 45-99%[12] | Hotspot formation in microwave, precise temperature/pressure monitoring, vessel type. |
Method A: The Classical Approach - H₂O₂/HCl Oxidation
This method represents a robust, widely-used protocol that relies on inexpensive and readily available reagents.[9] The combination of hydrogen peroxide as the oxidant and hydrochloric acid as a catalyst provides an effective system for the cyclization reaction at room temperature.[9]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (10 mmol, 1.25 g) and a substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).
-
Catalyst Addition: To this stirring solution, add 37% hydrochloric acid (6 mmol) dropwise.
-
Oxidation: Cool the flask in an ice-water bath. Add 30% hydrogen peroxide (H₂O₂) (12 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 25°C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 2-substituted benzothiazole.
-
Trustworthiness: This protocol is generally reliable. Its main vulnerability lies in the quality of the 2-aminothiophenol, which can oxidize upon storage (discoloration from colorless/pale yellow to dark brown is an indicator of degradation). Using freshly purified starting material is recommended.
-
Expertise: The exotherm from the H₂O₂ addition must be managed. Inconsistent temperature control can lead to variable yields. The electronic nature of the aldehyde substituent can also influence reaction time; electron-withdrawing groups may require slightly longer reaction times or gentle warming.[12]
Method B: The Green Chemistry Approach - Heterogeneous Catalysis
Reflecting the modern emphasis on sustainable chemistry, this method utilizes a reusable solid catalyst (Tin(IV) pyrophosphate, SnP₂O₇) under solvent-free conditions.[9][10] This approach minimizes waste and simplifies product purification.
-
Catalyst Preparation: The SnP₂O₇ catalyst must be prepared and activated according to a reliable literature procedure. Its surface area and acidic properties are critical to its activity.
-
Setup: In a 25 mL round-bottom flask, combine 2-aminothiophenol (10 mmol, 1.25 g), an aromatic aldehyde (10 mmol), and the SnP₂O₇ catalyst (0.1 g, ~5 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 100°C and stir the mixture vigorously for 8-35 minutes. For solid aldehydes, ensure the reagents are finely ground and intimately mixed to maximize contact. Causality: The solvent-free condition necessitates efficient mixing to facilitate the reaction at the catalyst surface.
-
Monitoring & Work-up: Monitor the reaction by TLC (dissolving a small aliquot in ethyl acetate). Upon completion, cool the mixture to room temperature and add ethyl acetate (20 mL).
-
Isolation: Filter the mixture to recover the solid catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.[9][10]
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product is often of high purity but can be recrystallized from an appropriate solvent if necessary.
-
Trustworthiness: The reproducibility of this method is heavily dependent on the consistent preparation and activity of the heterogeneous catalyst. Different batches of catalyst may exhibit varying performance.
-
Expertise: The reported short reaction times (8-35 mins) are a key advantage.[9][10] However, achieving these requires optimal heat transfer and mixing. Scaling up can be challenging, as maintaining a uniform temperature throughout a larger, viscous, solvent-free mixture is difficult. The reusability of the catalyst for "at least five times without any degradation of its activity" is a significant claim that should be validated in-house.[9][10]
Critical Parameters for Ensuring Reproducibility
Regardless of the chosen method, several universal factors are paramount for achieving consistent and reproducible synthesis of benzothiazoles. A researcher's ability to control these variables often determines success or failure.
Caption: Decision workflow for reproducible benzothiazole synthesis.
-
Purity of 2-Aminothiophenol: This is arguably the most critical variable. 2-Aminothiophenol is readily oxidized to the corresponding disulfide, which will not participate in the desired reaction. Use of a freshly opened bottle, purification by distillation before use, or storage under an inert atmosphere (Argon or Nitrogen) is highly recommended.
-
Substrate Scope: Be aware that yields can be highly substrate-dependent. While many reports claim "excellent yields" for a range of aldehydes, aliphatic aldehydes often give lower yields than aromatic ones.[12] Sterically hindered aldehydes or those with strongly electron-withdrawing groups may require more forcing conditions or specific catalysts.[12]
-
Catalyst Integrity: For catalytic reactions, the state of the catalyst is key. For heterogeneous systems, ensure the catalyst is properly activated and has not been poisoned. For homogeneous catalysts, ensure accurate measurement, especially for low-loading catalysts. Claims of catalyst recyclability should be treated with healthy skepticism and verified; a gradual decrease in activity over several cycles is common.[12]
-
Atmosphere Control: While many modern protocols are robust enough to be run on the benchtop, sensitive substrates or catalysts may benefit from being run under an inert atmosphere to prevent oxidative side reactions.
Conclusion
The synthesis of benzothiazoles is a well-established field with a plethora of published methods. However, achieving the high yields and short reaction times reported in the literature requires more than just following a recipe; it demands a deep understanding of the underlying chemistry and meticulous control over critical experimental parameters.
This guide has demonstrated that while newer, "greener" methods offer significant advantages in terms of speed and sustainability, classical approaches remain highly reliable and reproducible when executed with care. The key to success lies not in finding a "perfect" protocol but in recognizing the variables that most impact reproducibility—reagent quality, reaction conditions, and catalyst integrity. By approaching synthesis with a critical and informed perspective, researchers can bridge the gap between published results and their own lab-bench reality, accelerating the pace of discovery and development.
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A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org.
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A Comparative Guide to the Cytotoxicity of Benzothiazole Derivatives in Cancer Research
In the landscape of modern medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Its derivatives have garnered significant attention for their potent cytotoxic effects against a wide array of cancer cell lines, making them promising candidates for novel anticancer therapeutics.[2][3][4] This guide provides a comparative analysis of the cytotoxic profiles of various benzothiazole derivatives, supported by experimental data and methodological insights to aid researchers in drug discovery and development.
The Rationale for Investigating Benzothiazole Derivatives
The therapeutic potential of benzothiazole derivatives stems from their versatile chemical nature, which allows for structural modifications that can fine-tune their biological activity.[1][5] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzothiazole core significantly influence their cytotoxic potency and selectivity.[5][6] For instance, the introduction of hydrophobic groups or specific heterocyclic moieties can enhance anticancer activity.[6][7] This inherent adaptability makes the benzothiazole nucleus a fertile ground for the design of targeted and effective anticancer agents.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a cancer cell population's growth. A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activity of selected benzothiazole derivatives against various human cancer cell lines, offering a clear comparison of their performance.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazoles | T2 | Human Small Cell Lung Carcinoma | Significant Activity | [2] |
| Benzothiazole-Thiazolidine Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 | [8] |
| 4d | C6 (Rat Brain Glioma) | 0.03 | [8] | |
| Substituted Pyridine Based Benzothiazoles | Pyridine containing pyrimidine benzothiazole 31 | ME-180 (Human Cervical Cancer) | 4.01 | [6] |
| Indole Based Benzothiazoles | Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Human Colorectal Adenocarcinoma) | 0.024 | [6] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 (Human Large Cell Lung Cancer) | 0.29 | [6] | |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 (Human Lung Carcinoma) | 0.84 | [6] | |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 (Human Breast Adenocarcinoma) | 0.88 | [6] | |
| 2-Aminobenzothiazole Derivatives | Compound 24 (containing 1,3,4-oxadiazole) | C6 (Rat Glioma) | 4.63 | [9] |
| Compound 24 (containing 1,3,4-oxadiazole) | A549 (Human Lung Adenocarcinoma) | 39.33 | [9] | |
| Compound 13 | HCT116 (Human Colorectal Carcinoma) | 6.43 | [9] | |
| Compound 13 | A549 (Human Lung Carcinoma) | 9.62 | [9] | |
| Compound 13 | A375 (Human Malignant Melanoma) | 8.07 | [9] | |
| Compound 20 (Thiazolidinedione hybrid) | HepG2 (Human Liver Cancer) | 9.99 | [9] | |
| Compound 20 (Thiazolidinedione hybrid) | HCT-116 (Human Colorectal Carcinoma) | 7.44 | [9] | |
| Compound 20 (Thiazolidinedione hybrid) | MCF-7 (Human Breast Adenocarcinoma) | 8.27 | [9] | |
| Benzothiazole Acylhydrazones | Compound 4e | A549 (Human Lung Adenocarcinoma) | 0.03 | [6] |
| Compound 4d | C6 (Rat Brain Glioma) | 0.03 | [6] | |
| Compound 4h | C6 (Rat Brain Glioma) | 0.03 | [6] |
Unraveling the Mechanism of Action: Induction of Apoptosis
A significant body of evidence indicates that many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[2][3][10] The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by these compounds.[2][3][10][11]
This pathway is triggered by intracellular stresses, such as those induced by cytotoxic drugs.[12] Key events in this cascade include the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of enzymes called caspases.[2][11][13][14] Specifically, the release of cytochrome c leads to the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[11][14] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to characteristic cellular changes like DNA fragmentation and cell shrinkage.[14][15]
The regulation of this pathway is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[10][15] Many benzothiazole derivatives have been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, thereby tipping the balance towards cell death.[2][3]
Caption: Mitochondrial Apoptosis Pathway Induced by Benzothiazole Derivatives.
Experimental Protocol: Assessing Cytotoxicity with the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and quantitative colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds.[16] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[16] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the benzothiazole derivatives in culture medium. It is crucial to include a vehicle control (the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for a few minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
This guide provides a snapshot of the cytotoxic potential of various benzothiazole derivatives, highlighting their efficacy against a range of cancer cell lines and elucidating a key mechanism of action. The presented data and protocols serve as a valuable resource for researchers in the field of anticancer drug discovery. The versatility of the benzothiazole scaffold, coupled with a growing understanding of its structure-activity relationships, paves the way for the rational design of next-generation cytotoxic agents with improved potency and selectivity. Future research should continue to explore novel derivatives, delve deeper into their molecular targets and signaling pathways, and advance the most promising candidates into preclinical and clinical development.
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Luoting, Y., et al. (n.d.). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS One. Retrieved from [Link]
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Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Zhou, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology. Retrieved from [Link]
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The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2021). MDPI. Retrieved from [Link]
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Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... (n.d.). ResearchGate. Retrieved from [Link]
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Tapkir, A. S., Chitlange, S. S., & Bhole, R. P. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Chula Digital Collections. Retrieved from [Link]
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A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). National Institutes of Health. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide a clear, actionable framework for managing waste streams containing this specific chlorinated heterocyclic compound, ensuring the protection of personnel and the environment.
Disclaimer: This guide is intended for informational purposes and is based on established best practices for similar chemical compounds. It is not a substitute for a site-specific risk assessment. You must consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing hazardous waste management. [1]
Part 1: Hazard Characterization and Immediate Safety
Upon thermal decomposition, chlorinated organic compounds can release toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides, carbon oxides, and hydrogen chloride gas.[5][6] Therefore, handling and disposal must be approached with caution.
Personal Protective Equipment (PPE)
Before handling the compound for disposal, it is mandatory to wear appropriate PPE. All operations should be conducted within a certified chemical fume hood.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and absorption. Always inspect gloves for integrity before use.[5] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield. | To protect against splashes and accidental eye contact.[2] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. The U.S. Environmental Protection Agency (EPA) mandates that chemical waste be tracked from its point of generation to its final disposal.[7] The following protocol outlines a compliant and safe procedure.
Step 1: Waste Classification
The compound must be classified as Hazardous Waste . Specifically, it falls into the category of halogenated organic waste . This classification is critical because halogenated and non-halogenated waste streams are disposed of via different methods, with halogenated waste being significantly more expensive to process due to the need to scrub acidic gases during incineration.[4] Do not mix this waste with non-halogenated solvents.
Step 2: Containerization
-
Select a Proper Container: Use a dedicated, chemically compatible, and leak-proof container. The original product container is often suitable if it is in good condition.[8]
-
Labeling: The container must be clearly and accurately labeled. EPA regulations require that the label includes the words "Hazardous Waste" .[9] The label must also clearly state the full chemical name: "Waste this compound" and list any other components if it is a mixture. Attach the appropriate hazard pictograms (e.g., Exclamation Mark for irritant/harmful).[9]
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[7] This area must be inspected weekly for leaks.
-
Secondary Containment: The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container to mitigate spills.[8]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[4]
Step 4: Final Disposal
-
Contact EHS: Once the container is full or the project is complete, contact your institution's EHS department to arrange for pickup. Do not move hazardous waste between different SAAs.[7]
-
Professional Disposal: The final disposal will be managed by a licensed professional waste disposal service contracted by your institution.[5][10] The most common and appropriate method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the harmful and corrosive flue gases.[5][11]
-
Prohibited Disposal Methods: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][12] Drain disposal of chlorinated hydrocarbons is strictly forbidden.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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- 12. keene.edu [keene.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate. As comprehensive toxicological data for this specific compound is not widely published, our approach is rooted in a conservative risk assessment based on the known hazards of its structural analogs. This ensures the highest level of protection. The causality behind each procedural step is explained to build a self-validating system of safety and trust in your laboratory operations.
Proactive Hazard Assessment
The core structure, a chlorinated benzothiazole, suggests a number of potential hazards based on similar chemical entities. The primary risks involve dermal, ocular, and respiratory exposure. Safety data for related compounds indicate that this chemical should be handled as potentially toxic if swallowed or in contact with skin, and as a serious eye irritant.
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale & Authoritative Source |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | Category 3/4 (Toxic/Harmful) | Structurally similar benzothiazoles are classified as toxic if swallowed or in contact with skin. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Halogenated aromatic compounds frequently cause skin irritation upon contact.[1][2] |
| Serious Eye Damage/Irritation | Category 2A (Serious Irritant) | Expected to cause serious eye irritation.[1][2] |
| Respiratory Irritation | Potential Irritant | Inhalation of aerosols or fine particles (if solid) may cause respiratory tract irritation.[1][2] |
| Sensitization | Potential Sensitizer | Some isothiazole derivatives are known to be skin sensitizers.[3] |
The Core PPE Ensemble: Your First Line of Defense
For any operation involving this compound, a baseline of PPE is non-negotiable. This ensemble is designed to prevent incidental contact during routine handling.
-
Eye and Face Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes, which can occur during liquid transfers or reaction quenching. Goggles that form a seal around the eyes are essential.[4]
-
Hand Protection: Nitrile rubber gloves are the recommended minimum.[4] Always inspect gloves for tears or pinholes before use. For tasks involving prolonged contact or larger volumes, consider double-gloving. This practice provides a critical time buffer in case the outer glove is compromised. Dispose of contaminated gloves in accordance with hazardous waste regulations.[5]
-
Body Protection: A buttoned, knee-length laboratory coat with elastic cuffs is required. The elastic cuffs prevent chemicals from accidentally entering the sleeves. This protective clothing should be worn over personal clothing that covers the legs and arms.[6]
Task-Specific PPE Escalation
Different laboratory procedures carry varying levels of risk. The core PPE ensemble should be augmented based on the specific task to mitigate increased exposure potential. All operations should, by default, be performed inside a certified chemical fume hood to minimize inhalation risk.[6]
Table 2: Task-Specific PPE Requirements
| Laboratory Task | Minimum Required PPE | Recommended Upgrade/Additional PPE | Rationale |
|---|---|---|---|
| Weighing/Aliquotting (Solid) | Core Ensemble | N95 Particulate Respirator | Prevents inhalation of fine powders that may become airborne. |
| Solution Preparation | Core Ensemble | Face Shield (over goggles) | Provides an additional layer of protection from splashes during dissolution and mixing. |
| Reaction Setup/Monitoring | Core Ensemble | Chemical-resistant apron (over lab coat) | Protects against larger volume spills or splashes during reagent transfer. |
| Work-up/Extraction | Core Ensemble | Double-gloving, Face Shield | Increased handling and transfer steps elevate the risk of direct contact and splashes. |
| Spill Cleanup | Core Ensemble | Chemical-resistant boots/covers, Respirator with organic vapor cartridges | Provides comprehensive protection during management of a hazardous material release. |
Procedural Guidance: Donning, Doffing, and Decontamination
The order in which you put on and remove PPE is critical to prevent cross-contamination. The principle is to "don clean" and "doff dirty."
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Lab Coat: Securely fasten all buttons.
-
Goggles/Face Shield: Adjust for a snug fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.
-
-
Doffing (Taking Off): This process is designed to contain contaminants.
-
Outer Gloves (if used): Remove by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it without touching the exterior.
-
Lab Coat: Unbutton and remove by folding it in on itself, touching only the inside surfaces.
-
Goggles/Face Shield: Remove by handling the strap, not the front surface.
-
Inner Gloves: Remove as described in step 1.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[4]
-
Caption: PPE Donning and Doffing Workflow.
Emergency Protocols & Spill Management
Immediate and correct action is vital in an emergency.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water and drink two glasses of water at most. Seek immediate medical attention.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
